molecular formula C21H21N3O4 B609161 ML381

ML381

Número de catálogo: B609161
Peso molecular: 379.4 g/mol
Clave InChI: JMYDHMCYZKRDPD-AWEZNQCLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ML381 (also known as VU0488130) is a highly selective orthosteric antagonist for the M5 muscarinic acetylcholine receptor (mAChR) . It was developed to address the critical need for a potent and selective pharmacological tool to study the poorly understood M5 receptor subtype . With submicromolar potency (hM5 IC50 = 450 nM) and exceptional selectivity over other muscarinic receptors (M1-M4 IC50s >30 μM), this compound allows for precise investigation of M5-specific function without significant off-target effects . Its mechanism of action involves competitive binding at the receptor's orthosteric site, effectively displacing acetylcholine and other orthosteric ligands as confirmed in competition binding studies with [3H]-N-methylscopolamine ([3H]-NMS) . The primary research value of this compound lies in its ability to probe the physiological and potential therapeutic roles of the M5 receptor . Research suggests the M5 receptor is implicated in modulating dopaminergic neurotransmission and addiction/reward mechanisms, as it is predominantly localized to dopaminergic neurons in the substantia nigra and ventral tegmental area . Consequently, this compound is a valuable in vitro and in vivo tool for studying substance abuse, addiction, and withdrawal . Furthermore, its role extends to other research areas, including the regulation of cerebrovascular blood flow, which has implications for studies on migraine, ischemia, and cognitive enhancement . This compound has also been utilized in foundational research on memory formation, such as in studies of filial imprinting . The compound exhibits good central nervous system (CNS) penetrance, enabling electrophysiology experiments and behavioral studies in animal models . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-14(19-9-4-5-10-22-19)24(3)21(26)20-12-18(28-23-20)13-27-17-8-6-7-16(11-17)15(2)25/h4-12,14H,13H2,1-3H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYDHMCYZKRDPD-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N(C)C(=O)C2=NOC(=C2)COC3=CC=CC(=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)N(C)C(=O)C2=NOC(=C2)COC3=CC=CC(=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Core Mechanism of Action of ML385: An NRF2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the core mechanism of action of the NRF2 inhibitor, ML385, is detailed below for researchers, scientists, and drug development professionals.

Note on Nomenclature: Initial searches for "ML381" revealed a compound targeting the muscarinic acetylcholine (B1216132) receptor M5. However, the context of a core mechanism of action in current research strongly points to a likely interest in the well-characterized NRF2 inhibitor, ML385 . This guide will focus on the mechanism of action of ML385.

ML385 is a small molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][2][3] NRF2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress by regulating the expression of antioxidant and detoxification genes. In various cancers, the NRF2 pathway is often hyperactivated, leading to chemoresistance and enhanced tumor cell survival. ML385 was identified through a high-throughput screening of approximately 400,000 small molecules as a potent and specific inhibitor of NRF2 activity.[1][4]

The primary mechanism of action of ML385 involves its direct interaction with the NRF2 protein. Specifically, ML385 binds to the Neh1 domain of NRF2, which is also known as the Cap 'N' Collar Basic Leucine Zipper (CNC-bZIP) domain. This binding event interferes with the crucial heterodimerization of NRF2 with small Maf (sMaf) proteins, such as MAFG. The NRF2-MAFG heterodimer is essential for the complex to recognize and bind to the Antioxidant Response Element (ARE) sequences in the promoter regions of its target genes. By preventing this binding, ML385 effectively blocks the transcriptional activation of the NRF2-dependent genes.

The downstream consequences of NRF2 inhibition by ML385 are a dose- and time-dependent reduction in the mRNA and protein levels of NRF2 itself (as NRF2 autoregulates its own transcription) and its target genes. These target genes include those involved in antioxidant defense (e.g., NQO1, GCLC, GCLM, HO-1) and drug metabolism. By suppressing the expression of these cytoprotective genes, ML385 increases the intracellular levels of reactive oxygen species (ROS) and sensitizes cancer cells to chemotherapeutic agents like carboplatin, doxorubicin, and taxol. Furthermore, ML385 has been shown to inhibit the PI3K-mTOR signaling pathway and promote ferroptosis in cancer cells.

Quantitative Data

The following table summarizes key quantitative data related to the inhibitory activity of ML385.

ParameterValueCell Line/SystemReference
IC50 (NRF2-MAFG binding to ARE DNA)1.9 µMIn vitro (Fluorescence Polarization Assay)
Maximum Inhibitory Concentration 5 µMA549 cells
Effective Concentration for NRF2 inhibition 5 µMXDO377 cells (48h)
Effective Concentration for Radiosensitization 5-10 µMKYSE150 and KYSE510 cells

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the mechanism of action of ML385 are provided below.

Fluorescence Polarization Assay

This assay is used to quantitatively measure the inhibitory effect of ML385 on the binding of the NRF2-MAFG protein complex to a fluorescein-labeled ARE DNA duplex.

  • Reagents: Purified NRF2 and MAFG proteins, fluorescein-labeled ARE-DNA duplex, ML385, assay buffer.

  • Procedure:

    • A solution containing the fluorescein-labeled ARE-DNA duplex and the NRF2-MAFG protein complex is prepared in an assay buffer.

    • ML385 is added to this solution at varying concentrations.

    • The mixture is incubated to allow for binding equilibrium to be reached.

    • The fluorescence polarization of the solution is measured using a microplate reader.

    • A decrease in fluorescence polarization indicates the dissociation of the NRF2-MAFG complex from the ARE-DNA, signifying inhibition by ML385.

    • The IC50 value is calculated by plotting the percentage of inhibition against the concentration of ML385.

Ni+ Affinity Pull-Down Assay

This assay is employed to demonstrate the direct binding of ML385 to the NRF2 protein and to identify the specific binding domain.

  • Reagents: Biotin-labeled ML385 (AB-ML385), purified histidine-tagged full-length NRF2 protein and its individual domains (e.g., Neh1), Ni-NTA agarose (B213101) beads, wash buffer, elution buffer.

  • Procedure:

    • The histidine-tagged NRF2 protein (or its domains) is incubated with Ni-NTA agarose beads to allow for binding.

    • The beads are then washed to remove any unbound protein.

    • The protein-bound beads are incubated with AB-ML385.

    • After incubation, the beads are washed again to remove unbound AB-ML385.

    • The bound proteins are eluted from the beads.

    • The eluate is analyzed by Western blotting using an anti-biotin antibody to detect the presence of AB-ML385 bound to the NRF2 protein or its specific domain.

NRF2 Luciferase Reporter Assay

This cell-based assay is utilized to measure the effect of ML385 on the transcriptional activity of NRF2.

  • Reagents: A cell line (e.g., A549) transfected with a luciferase reporter construct containing an ARE promoter, ML385, cell lysis buffer, luciferase substrate.

  • Procedure:

    • The ARE-luciferase reporter cells are seeded in a multi-well plate and allowed to adhere.

    • The cells are then treated with different concentrations of ML385 or a vehicle control.

    • After a specific incubation period (e.g., 24-72 hours), the cells are lysed.

    • The luciferase substrate is added to the cell lysate.

    • The luminescence, which is proportional to the NRF2 transcriptional activity, is measured using a luminometer.

    • A decrease in luminescence in ML385-treated cells compared to the control indicates inhibition of NRF2 activity.

Chromatin Immunoprecipitation (ChIP) Assay

The ChIP assay is performed to confirm that ML385 inhibits the binding of NRF2 to the promoter region of its target genes in a cellular context.

  • Reagents: Formaldehyde (B43269), cell lysis buffer, sonicator, anti-NRF2 antibody, protein A/G magnetic beads, wash buffers, elution buffer, DNA purification kit, qPCR reagents.

  • Procedure:

    • Cells are treated with ML385 or a vehicle control.

    • The cells are then treated with formaldehyde to cross-link proteins to DNA.

    • The cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

    • The sheared chromatin is incubated with an anti-NRF2 antibody to immunoprecipitate the NRF2-DNA complexes.

    • The antibody-protein-DNA complexes are captured using protein A/G magnetic beads.

    • The cross-links are reversed, and the DNA is purified.

    • The amount of target gene promoter DNA (containing the ARE) in the immunoprecipitated sample is quantified by qPCR. A reduction in the amount of amplified DNA in ML385-treated cells indicates decreased NRF2 binding to the promoter.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described above.

ML385_Mechanism_of_Action cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus NRF2 NRF2 NRF2_MAFG NRF2-MAFG Heterodimer NRF2->NRF2_MAFG MAFG MAFG MAFG->NRF2_MAFG NRF2_MAFG_DNA NRF2-MAFG-ARE Complex NRF2_MAFG->NRF2_MAFG_DNA Translocation & Binding NRF2_MAFG_Cytoplasm ARE ARE (Antioxidant Response Element) Target_Genes Target Gene Expression (e.g., NQO1, GCLC) NRF2_MAFG_DNA->Target_Genes Transcription ML385 ML385 ML385->NRF2 ML385->NRF2_MAFG Prevents Heterodimerization NRF2_MAFG_Nucleus NRF2_MAFG_Cytoplasm->NRF2_MAFG_Nucleus Translocation

Caption: Mechanism of action of ML385 as an NRF2 inhibitor.

Fluorescence_Polarization_Assay NRF2_MAFG NRF2-MAFG Complex Complex NRF2-MAFG-ARE-F Complex (High Polarization) NRF2_MAFG->Complex Dissociated Dissociated Complex (Low Polarization) ARE_F Fluorescein-labeled ARE ARE_F->Complex Complex->Dissociated + ML385 ML385 ML385

Caption: Workflow of the Fluorescence Polarization Assay.

ChIP_Assay_Workflow Cells Treat cells with ML385 or Vehicle Crosslink Cross-link proteins to DNA (Formaldehyde) Cells->Crosslink Lyse Lyse cells and shear chromatin Crosslink->Lyse IP Immunoprecipitate with anti-NRF2 antibody Lyse->IP Capture Capture complexes with Protein A/G beads IP->Capture Reverse Reverse cross-links and purify DNA Capture->Reverse qPCR Quantify target DNA by qPCR Reverse->qPCR Result Reduced DNA amplification in ML385-treated sample qPCR->Result

Caption: Workflow of the Chromatin Immunoprecipitation (ChIP) Assay.

Luciferase_Reporter_Assay Cells Seed ARE-Luciferase Reporter Cells Treat Treat with ML385 or Vehicle Cells->Treat Lyse Lyse cells Treat->Lyse Add_Substrate Add Luciferase Substrate Lyse->Add_Substrate Measure Measure Luminescence Add_Substrate->Measure Result Decreased luminescence indicates NRF2 inhibition Measure->Result

Caption: Workflow of the NRF2 Luciferase Reporter Assay.

References

ML381: A Selective M5 Receptor Antagonist Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The muscarinic acetylcholine (B1216132) receptor M5, a G-protein-coupled receptor (GPCR), is the least understood of the five muscarinic subtypes (M1-M5) primarily due to a historical lack of selective ligands.[1][2] M5 receptors are sparsely expressed in the central nervous system (CNS), with notable localization in dopaminergic neurons of the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA).[1] This localization has implicated the M5 receptor in the modulation of dopaminergic neurotransmission and, consequently, in addiction and reward mechanisms.[1][3] Studies involving M5 knockout mice have further solidified this hypothesis, demonstrating reduced cocaine preference and self-administration. The development of selective M5 antagonists is therefore a critical step in further elucidating the physiological roles of this receptor and exploring its therapeutic potential.

This technical guide provides an in-depth overview of ML381 (also known as VU0488130), a potent and highly selective orthosteric antagonist of the M5 receptor. This compound emerged from a high-throughput functional screen and subsequent iterative parallel synthesis, representing a significant advancement in the field of muscarinic receptor pharmacology. This document will detail its pharmacological properties, experimental protocols for its characterization, and its pharmacokinetic profile.

Pharmacological Profile of this compound

This compound is a potent and selective antagonist of the human M5 receptor with sub-micromolar activity. Its selectivity for the M5 subtype over the other muscarinic subtypes (M1-M4) is a key feature that makes it a valuable molecular probe.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, including its binding affinity, functional potency, and selectivity.

Table 1: In Vitro Potency and Selectivity of this compound

Receptor SubtypeIC50 (nM)SpeciesAssay Type
M5 450HumanFunctional Assay
M1 >30,000HumanFunctional Assay
M2 >30,000HumanFunctional Assay
M3 >30,000HumanFunctional Assay
M4 >30,000HumanFunctional Assay
M5 1,650RatFunctional Assay
M1-M4 >30,000RatFunctional Assay

Data sourced from Gentry et al., 2014.

Table 2: Binding Affinity of this compound

ParameterValue (nM)ReceptorAssay Type
Ki 340Human M5[3H]NMS Competition Binding

Data sourced from Gentry et al., 2014.

Table 3: Physicochemical and Pharmacokinetic Properties of this compound

ParameterValue
Molecular Weight 379 g/mol
cLogP 2.74
Topological Polar Surface Area (TPSA) 86 Ų
Aqueous Solubility (PBS, pH 7.4) 96 µM
Brain:Plasma Partition Coefficient (Kp) 0.58
Fraction Unbound in Brain (fu,brain) 0.14
CYP450 Inhibition (IC50) >20 µM (3A4, 2D6, 1A2), 6.3 µM (2C9)

Data sourced from Gentry et al., 2014.

Experimental Protocols

The characterization of this compound involved a series of standard and specialized pharmacological assays. The following sections detail the methodologies for key experiments.

Cell Culture and Transfection

Chinese Hamster Ovary (CHO) cells stably expressing individual human or rat muscarinic receptor subtypes (M1-M5) were utilized for functional assays. Cells were cultured in standard media supplemented with fetal bovine serum and appropriate selection antibiotics to maintain receptor expression.

Calcium Mobilization Assay (Functional Antagonism)

This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, a downstream event of Gq-coupled receptor activation (like M5).

G cluster_workflow Calcium Mobilization Assay Workflow A CHO cells expressing M5 receptor are plated in 384-well plates B Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C This compound (or vehicle) is pre-incubated with the cells B->C D Acetylcholine (ACh) is added to stimulate the M5 receptor C->D E Changes in intracellular calcium are measured using a fluorescence plate reader D->E F IC50 values are calculated from concentration-response curves E->F

Calcium mobilization assay workflow.

Radioligand Binding Assay (Binding Affinity)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

G cluster_workflow Radioligand Binding Assay Workflow A Membranes from cells expressing M5 receptors are prepared B Membranes are incubated with a radiolabeled antagonist (e.g., [3H]NMS) A->B C Increasing concentrations of this compound are added to compete with the radioligand B->C D The mixture is incubated to reach equilibrium C->D E Bound and free radioligand are separated by filtration D->E F Radioactivity of the filter-bound membranes is measured E->F G Ki values are calculated using the Cheng-Prusoff equation F->G G cluster_pathway M5 Receptor Signaling and this compound Antagonism ACh Acetylcholine (ACh) M5R M5 Receptor Orthosteric Site ACh->M5R Binds to orthosteric site This compound This compound This compound->M5R Competitively binds to orthosteric site Gq Gq Protein M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release

References

The Discovery and Synthesis of ML381 (VU0488130): A Selective M5 Muscarinic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML381 (also known as VU0488130) is a potent and highly selective antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR). Its discovery has provided the scientific community with a valuable chemical probe to investigate the physiological and pathological roles of the M5 receptor, particularly in the central nervous system (CNS). This technical guide details the discovery, synthesis, and pharmacological characterization of this compound, including its pharmacokinetic profile. The information is intended to provide researchers with a comprehensive understanding of this important tool compound.

Discovery

The discovery of this compound was the result of a high-throughput screening (HTS) campaign that evaluated approximately 360,000 compounds for their ability to modulate M5 receptor activity.[1][2] This screening effort identified an isoxazole-based amide, compound 7 , as a weak but selective M5 antagonist.[1][2] Resynthesis and fresh powder screening of compound 7 showed improved potency for both human and rat M5 receptors, with IC50 values of 1.12 µM and 3.47 µM, respectively, and high selectivity against M1-M4 subtypes (IC50s > 30 µM).[1]

An iterative parallel synthesis approach was then employed to optimize the potency and drug-like properties of the initial hit. This led to the synthesis of (S)-16, which was designated as this compound (VU0488130). The (S)-enantiomer was found to possess all the inhibitory activity, demonstrating enantiospecific inhibition.

Synthesis

The synthesis of this compound involves a multi-step process. A key step is the HATU-mediated amide coupling. The synthesis of the chiral secondary amine intermediate is a critical part of the overall synthesis.

Experimental Protocols

While detailed, step-by-step laboratory protocols are not fully available in the public domain, the general synthetic schemes have been published. The synthesis of the single enantiomers of the precursor to this compound, (S)-16 and (R)-16, is outlined below.

Scheme for the Preparation of (S)-16 and (R)-16:

  • Step a: Sulfonamide Formation: Starting with commercially available (S)- or (R)-1-(pyridin-2-yl)ethanamine, treatment with Nosyl chloride (NosCl) and DIEPA in CH2Cl2 at room temperature yields the corresponding sulfonamides.

  • Step b: N-Methylation: The N-methyl group is introduced via a Mitsunobu reaction with methanol (B129727) (MeOH), PPh3, and DIAD in CH2Cl2 at room temperature to afford the tertiary sulfonamides.

  • Step c: Deprotection: The nosyl group is removed by treatment with 3-chlorothiophenol (B146429) and K2CO3 in MeCN at room temperature to provide the chiral secondary amines.

  • Step d: Amide Coupling: Finally, a HATU-mediated coupling of the chiral secondary amine with the isoxazole (B147169) carboxylic acid precursor (8 ) in the presence of DIEPA in CH2Cl2 at room temperature affords the single enantiomers, (S)-16 (this compound) and (R)-16.

Pharmacological Profile

This compound is a potent and selective antagonist of the M5 muscarinic receptor. Its pharmacological activity has been characterized through various in vitro assays.

In Vitro Activity

The inhibitory activity of this compound was assessed using cell-based functional assays for human and rat mAChR subtypes.

Compound Assay Species IC50 Ki Selectivity Reference
This compound ((S)-16) M5 AntagonismHuman450 nM340 nM>66-fold vs M1-M4
M5 AntagonismRat1.65 µM->18-fold vs M1-M4
M1-M4 AntagonismHuman>30 µM--
M1-M4 AntagonismRat>30 µM--
(R)-16 M5 AntagonismHuman>10 µM--
Compound 7 (racemic) M5 AntagonismHuman1.12 µM1.3 µM>26-fold vs M1-M4
M5 AntagonismRat3.47 µM->8-fold vs M1-M4
Mechanism of Action

Competition binding studies with the radioligand [3H]-N-methylscopolamine ([3H]-NMS) confirmed that this compound acts as an orthosteric antagonist, meaning it binds to the same site as the endogenous ligand, acetylcholine.

Ancillary Pharmacology

This compound was screened against a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters at a concentration of 10 µM and showed no significant off-target activity. It also exhibited low inhibition of major human cytochrome P450 enzymes, with the most notable being inhibition of 2C9 with an IC50 of 6.3 µM.

Drug Metabolism and Pharmacokinetics (DMPK)

The DMPK profile of this compound has been evaluated in vitro and in vivo in rats.

Parameter Value Species Comments Reference
Molecular Weight 379 g/mol --
cLogP 2.74-Favorable lipophilicity
Topological Polar Surface Area (TPSA) 86 Ų-Acceptable
Brain:Plasma Partition Coefficient (Kp) 0.58RatModerate CNS distribution
Fraction Unbound in Brain (fu,brain) 0.14RatHigh fraction unbound
Plasma Stability UnstableRatAmide hydrolysis is a major metabolic pathway
Metabolism -Human, RatHydrolytic cleavage of the amide bond in liver microsomes

The instability of this compound in rat plasma suggests its utility is primarily as a molecular probe for in vitro and electrophysiology studies rather than for in vivo studies requiring long-term exposure.

Signaling Pathways and Experimental Workflows

M5 Muscarinic Receptor Signaling Pathway

The M5 receptor is a Gq-protein coupled receptor. Upon activation by acetylcholine, it initiates a signaling cascade that leads to the mobilization of intracellular calcium. This compound, as an antagonist, blocks this pathway.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M5R M5 Receptor Gq Gq Protein M5R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC Protein Kinase C DAG->PKC Activates Ca_Cytosol Ca²⁺ (Cytosol) Ca_ER->Ca_Cytosol Mobilization Ca_Cytosol->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates ACh Acetylcholine ACh->M5R Activates This compound This compound This compound->M5R Inhibits

Caption: M5 muscarinic receptor signaling pathway and the inhibitory action of this compound.

Discovery and Optimization Workflow

The discovery of this compound followed a standard drug discovery workflow, from high-throughput screening to lead optimization.

Discovery_Workflow HTS High-Throughput Screening (~360,000 compounds) Hit_ID Hit Identification (Compound 7) HTS->Hit_ID Resynthesis Resynthesis and Confirmation Hit_ID->Resynthesis Lead_Op Lead Optimization (Iterative Parallel Synthesis) Resynthesis->Lead_Op ML381_ID Identification of this compound ((S)-16) Lead_Op->ML381_ID Pharm_Profile Pharmacological Profiling ML381_ID->Pharm_Profile DMPK DMPK Profiling Pharm_Profile->DMPK Probe Designation as Molecular Probe DMPK->Probe

Caption: Workflow for the discovery and optimization of this compound.

Experimental Workflow for Pharmacological Characterization

The pharmacological characterization of this compound involved a series of in vitro assays to determine its potency, selectivity, and mechanism of action.

Pharm_Workflow Functional_Assay Functional Assay (Calcium Mobilization) IC50_Det IC50 Determination (M5 vs M1-M4) Functional_Assay->IC50_Det Selectivity_Profile Selectivity Profile IC50_Det->Selectivity_Profile Binding_Assay Competition Binding Assay ([3H]-NMS) Ki_Det Ki Determination Binding_Assay->Ki_Det Ki_Det->Selectivity_Profile Ancillary_Pharm Ancillary Pharmacology (GPCR Panel, CYP Inhibition) Ancillary_Pharm->Selectivity_Profile

Caption: Experimental workflow for the pharmacological characterization of this compound.

Conclusion

This compound (VU0488130) is a landmark compound in muscarinic receptor research, being the first highly selective M5 orthosteric antagonist with sub-micromolar potency and CNS penetration. Its discovery and characterization have provided a crucial tool for dissecting the roles of the M5 receptor in health and disease. While its pharmacokinetic profile, particularly its instability in rat plasma, limits its use in chronic in vivo studies, it remains an invaluable probe for in vitro and electrophysiological experiments. Further chemical optimization efforts may address these limitations, potentially leading to compounds with therapeutic utility.

References

The Role of ML381 in the Investigation of Addiction and Central Nervous System Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The muscarinic acetylcholine (B1216132) M5 receptor, encoded by the CHRM5 gene, has emerged as a compelling target for understanding the pathophysiology of addiction and other central nervous system (CNS) disorders. Its preferential expression in the mesolimbic dopamine (B1211576) system, a critical circuit in reward and motivation, implicates it in the reinforcing effects of drugs of abuse. The development of selective pharmacological tools is paramount to dissecting the precise role of M5 in these complex processes. ML381 (also known as VU0488130) is a pioneering molecule in this endeavor. It is a highly selective, CNS-penetrant orthosteric antagonist of the M5 receptor.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application as a research tool in the study of addiction and CNS disorders. We present key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate its use in preclinical research.

This compound: A Selective M5 Orthosteric Antagonist

This compound was identified through an iterative parallel synthesis and molecular pharmacology effort as the first highly selective M5-orthosteric antagonist with sub-micromolar potency and favorable pharmacokinetic properties for in vitro and electrophysiology studies.[1] Its selectivity for the M5 receptor over other muscarinic subtypes (M1-M4) makes it an invaluable tool for isolating the function of this specific receptor in complex neuronal circuits.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and the related M5-selective negative allosteric modulator (NAM), ML375, which has been extensively used in behavioral studies of addiction.

Compound Parameter Species Value Reference
This compound (VU0488130)IC50 (hM5)Human450 nM[1]
Ki (hM5)Human340 nM[1]
IC50 (hM1-hM4)Human>30 µM[1]
IC50 (rM5)Rat1.65 µM
Brain:Plasma Partition Coefficient (Kp)Rat0.58
ML375IC50 (hM5)Human300 nM
IC50 (rM5)Rat790 nM
IC50 (M1-M4)Human/Rat>30 µM
Behavioral Study (ML375) Animal Model Assay Drug of Abuse Key Finding Reference
Gould et al. (2019)RatSelf-Administration (Progressive Ratio)OxycodoneML375 reduced the breakpoint for oxycodone self-administration.
RatCue-Induced ReinstatementOxycodoneML375 attenuated cue-elicited responding.
RatSucrose (B13894) Self-Administration-ML375 did not affect sucrose pellet-maintained responding.
Thomsen et al. (2018)RatSelf-AdministrationEthanol (B145695)ML375 attenuated ethanol self-administration.
Hutsell et al. (2017)RatSelf-Administration (Fixed Ratio & Progressive Ratio)CocaineML375 dose-dependently reduced cocaine self-administration.

Signaling Pathways

The M5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of M5 by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

M5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine M5R M5 Receptor ACh->M5R Activates This compound This compound (Antagonist) This compound->M5R Blocks Gq Gq/11 M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Release PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Neuronal Excitation Neurotransmitter Release Ca->CellularResponse PKC->CellularResponse

M5 Receptor Gq Signaling Pathway

Experimental Protocols

The following protocols are detailed methodologies for key experiments cited in the literature, providing a framework for utilizing this compound or related compounds in addiction and CNS disorder research.

In Vivo Behavioral Assay: Cocaine Self-Administration in Rats

This protocol is adapted from studies using the M5 NAM ML375 to assess the role of M5 receptors in cocaine reinforcement.

Cocaine_Self_Administration_Workflow cluster_setup Phase 1: Setup and Training cluster_testing Phase 2: Drug Testing cluster_analysis Phase 3: Data Analysis Surgery Jugular Vein Catheter Implantation Recovery Post-Surgical Recovery (1 week) Surgery->Recovery Training Cocaine Self-Administration Training (0.5 mg/kg/infusion, FR1 schedule, 2h/day) Recovery->Training Pretreatment Administer this compound/Vehicle (i.p.) (e.g., 15 min prior to session) Training->Pretreatment FR_Test Fixed Ratio (FR10) Test Session Pretreatment->FR_Test PR_Test Progressive Ratio (PR) Test Session Pretreatment->PR_Test DataCollection Record: - Active/Inactive Lever Presses - Infusions Earned - Breakpoint (PR) FR_Test->DataCollection PR_Test->DataCollection Analysis Statistical Analysis (e.g., ANOVA, t-test) DataCollection->Analysis

Cocaine Self-Administration Experimental Workflow

1. Animals and Housing:

  • Male Sprague-Dawley rats (250-300 g) are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified for the experimental design.

2. Surgical Procedure:

  • Rats are anesthetized with isoflurane (B1672236) and a chronic indwelling catheter is surgically implanted into the right jugular vein.

  • The catheter tubing is passed subcutaneously to the mid-scapular region and attached to a vascular access port.

  • Animals are allowed a one-week recovery period with daily catheter flushing with heparinized saline to maintain patency.

3. Apparatus:

  • Standard operant conditioning chambers equipped with two retractable levers, a stimulus light above each lever, a house light, and an infusion pump are used.

4. Self-Administration Training:

  • Rats are trained to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on a Fixed Ratio 1 (FR1) schedule of reinforcement during daily 2-hour sessions.

  • A response on the "active" lever results in a cocaine infusion and the presentation of a conditioned stimulus (e.g., illumination of the stimulus light), followed by a 20-second timeout period. Responses on the "inactive" lever have no programmed consequences.

  • Training continues until stable responding is achieved (e.g., <20% variation in the number of infusions over three consecutive days).

5. Drug Testing:

  • Fixed Ratio (FR) Schedule: Once stable responding is established, rats are pretreated with this compound or vehicle (intraperitoneally, i.p.) at various doses (e.g., 10, 30 mg/kg) prior to the self-administration session (e.g., 15 minutes before). The number of active and inactive lever presses and infusions earned are recorded.

  • Progressive Ratio (PR) Schedule: To assess the motivation for cocaine, the response requirement for each subsequent infusion is systematically increased. The "breakpoint," or the last ratio completed before responding ceases, is the primary dependent measure. Rats are pretreated with this compound or vehicle before the PR session.

In Vitro Assay: In Vivo Microdialysis for Dopamine Release

This protocol provides a general framework for measuring dopamine release in the nucleus accumbens, a key brain region in the reward pathway, and can be adapted to study the effects of M5 antagonism with this compound.

Microdialysis_Workflow cluster_preparation Phase 1: Preparation cluster_sampling Phase 2: Sample Collection cluster_analysis Phase 3: Analysis Anesthesia Anesthetize Animal (e.g., isoflurane) Stereotaxic_Surgery Stereotaxic Implantation of Microdialysis Probe into Nucleus Accumbens Anesthesia->Stereotaxic_Surgery Probe_Perfusion Perfuse Probe with Artificial CSF (aCSF) at a constant flow rate Stereotaxic_Surgery->Probe_Perfusion Baseline_Collection Collect Baseline Dialysate Samples Probe_Perfusion->Baseline_Collection Drug_Administration Administer this compound/Vehicle (systemically or via reverse dialysis) Baseline_Collection->Drug_Administration Post_Drug_Collection Collect Post-Treatment Dialysate Samples Drug_Administration->Post_Drug_Collection HPLC_ECD Analyze Dopamine Content in Dialysate using HPLC with Electrochemical Detection Post_Drug_Collection->HPLC_ECD Data_Analysis Quantify Dopamine Levels and Compare Pre- and Post-Treatment HPLC_ECD->Data_Analysis

In Vivo Microdialysis Experimental Workflow

1. Animals and Surgery:

  • Male Wistar rats (275-350 g) are anesthetized (e.g., with chloral (B1216628) hydrate (B1144303) or isoflurane) and placed in a stereotaxic frame.

  • A guide cannula for the microdialysis probe is stereotaxically implanted, targeting the nucleus accumbens.

2. Microdialysis Procedure:

  • A microdialysis probe is inserted through the guide cannula.

  • The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

3. Experimental Design:

  • After a stabilization period to obtain a baseline level of dopamine, this compound or vehicle is administered either systemically (e.g., i.p.) or locally through the microdialysis probe (reverse dialysis).

  • Dialysate collection continues after drug administration to monitor changes in extracellular dopamine concentrations.

4. Dopamine Analysis:

  • The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Conclusion

This compound represents a critical tool for elucidating the role of the M5 muscarinic acetylcholine receptor in the complex neurobiology of addiction and other CNS disorders. Its high selectivity allows for precise pharmacological interrogation of M5-mediated signaling. The experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals. By employing tools like this compound in rigorous preclinical models, the scientific community can further unravel the therapeutic potential of targeting the M5 receptor for the treatment of substance use disorders and other debilitating neurological and psychiatric conditions. The instability of this compound in rat plasma suggests its primary utility as a molecular probe for in vitro and electrophysiology studies, while more stable analogs like ML375 are better suited for in vivo behavioral experiments. Continued research in this area holds the promise of novel therapeutic strategies for these challenging disorders.

References

An In-depth Technical Guide to ML381: A Selective M5 Muscarinic Acetylcholine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML381 is a potent, selective, and central nervous system (CNS) penetrant orthosteric antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR). Its high selectivity for the M5 subtype over other muscarinic receptors (M1-M4) makes it a valuable molecular probe for elucidating the physiological and pathological roles of the M5 receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols related to this compound. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological context and application.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name (S)-5-((3-acetylphenoxy)methyl)-N-methyl-N-(1-(pyridin-2-yl)ethyl)isoxazole-3-carboxamide, is a small molecule with favorable drug-like properties. Its chemical structure and key properties are summarized below.

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (S)-5-((3-acetylphenoxy)methyl)-N-methyl-N-(1-(pyridin-2-yl)ethyl)isoxazole-3-carboxamide[1]
Molecular Formula C21H21N3O4[1]
Molecular Weight 379.42 g/mol [2]
cLogP 2.74[2]
Topological Polar Surface Area (TPSA) 86 Ų[2]
Solubility in PBS (pH 7.4) 96 µM
SMILES CC(=O)c1cccc(c1)OCC2=CC(=NO2)C(=O)N(C)--INVALID-LINK--c3ccccn3
InChI Key JMYDHMCYZKRDPD-AWEZNQCLSA-N

Mechanism of Action and Signaling Pathway

This compound functions as a competitive orthosteric antagonist of the M5 muscarinic acetylcholine receptor. The M5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand acetylcholine (ACh), couples to the Gq alpha subunit (Gαq). This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses.

By binding to the same site as acetylcholine, this compound competitively inhibits the activation of the M5 receptor, thereby blocking the entire Gq-mediated signaling cascade. This antagonistic action prevents the rise in intracellular calcium and subsequent downstream events.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M5_receptor_inactive M5 Receptor (Inactive) M5_receptor_active M5 Receptor (Active) M5_receptor_inactive->M5_receptor_active Activates Gq_inactive Gq (GDP) M5_receptor_active->Gq_inactive Activates Gq_active Gq (GTP) Gq_inactive->Gq_active GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_active->PLC Activates PLC_active PLC (Active) PLC->PLC_active PIP2 PIP2 PLC_active->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response Initiates ACh Acetylcholine (ACh) ACh->M5_receptor_inactive Binds This compound This compound This compound->M5_receptor_inactive Competitively Binds Inhibition->M5_receptor_active Blocks Activation

Caption: M5 receptor signaling and this compound's mechanism of action.

Pharmacological Profile

This compound exhibits sub-micromolar potency for the human M5 receptor and exceptional selectivity against other muscarinic receptor subtypes.

Table 2: In Vitro Pharmacological Data for this compound

ParameterSpeciesValueReference
IC50 (hM5) Human450 nM
Ki (hM5) Human340 nM
IC50 (hM1) Human> 30 µM
IC50 (hM2) Human> 30 µM
IC50 (hM3) Human> 30 µM
IC50 (hM4) Human> 30 µM
IC50 (rM5) Rat1.65 µM
IC50 (rM1-M4) Rat> 30 µM

Table 3: Pharmacokinetic and Drug Metabolism Properties of this compound

ParameterSpeciesValueReference
Efflux Ratio (MDCK-MDR1) -1.6
CYP2C9 Inhibition (IC50) Human6.3 µM
Fraction Unbound in Brain (fu,brain) Rat0.14
Hepatic Microsomal CLint Rat770 mL/min/kg
Hepatic Microsomal CLint Human93 mL/min/kg

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process, with a key step being the HATU-mediated amide coupling. The general workflow is depicted below. For detailed reagents and conditions, please refer to the primary literature.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start_material (S)-1-(pyridin-2-yl)ethanamine nosyl_protection Nosyl Protection start_material->nosyl_protection mitsunobu_methylation N-methylation (Mitsunobu) nosyl_protection->mitsunobu_methylation deprotection Nosyl Deprotection mitsunobu_methylation->deprotection chiral_amine Chiral Secondary Amine deprotection->chiral_amine coupling HATU-mediated Amide Coupling chiral_amine->coupling acid_precursor Isoxazole (B147169) Carboxylic Acid (Compound 8) acid_precursor->coupling This compound This compound coupling->this compound

Caption: General synthetic workflow for this compound.

A detailed, step-by-step protocol for a similar isoxazole-carboxamide synthesis is as follows, which can be adapted for this compound:

  • Amide Coupling: To a solution of the isoxazole carboxylic acid precursor (1 equivalent) in anhydrous dichloromethane (B109758) (DCM), add 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the chiral secondary amine (1.1 equivalents) to the reaction mixture.

  • Finally, add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) (1.2 equivalents).

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the final product, this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the M5 receptor.

  • Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor.

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled M5 antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize the M5 receptor-mediated increase in intracellular calcium.

  • Cell Plating: Seed CHO cells stably expressing the human M5 receptor into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of an M5 agonist (e.g., acetylcholine or carbachol, typically at its EC80 concentration) to stimulate the receptor.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: Determine the inhibitory effect of this compound by measuring the reduction in the agonist-induced calcium response. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium_Assay_Workflow cluster_assay Calcium Mobilization Assay Workflow cell_plating 1. Plate M5-expressing cells dye_loading 2. Load with Calcium-sensitive dye (e.g., Fluo-4 AM) cell_plating->dye_loading compound_incubation 3. Incubate with this compound dye_loading->compound_incubation agonist_addition 4. Add M5 Agonist (e.g., Acetylcholine) compound_incubation->agonist_addition fluorescence_reading 5. Measure Fluorescence Change (FLIPR / FlexStation) agonist_addition->fluorescence_reading data_analysis 6. Calculate IC50 fluorescence_reading->data_analysis

Caption: Workflow for the calcium mobilization assay.

Conclusion

This compound is a highly valuable pharmacological tool for the study of M5 muscarinic acetylcholine receptor function. Its potent and selective antagonist activity, coupled with its CNS penetrance, allows for precise interrogation of M5-mediated signaling pathways in both in vitro and in vivo models. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies of neurotransmission, addiction, and other CNS disorders where the M5 receptor is implicated. The continued use and further characterization of this compound will undoubtedly contribute to a greater understanding of the therapeutic potential of targeting the M5 receptor.

References

ML381: A Technical Guide for Investigating Muscarinic M5 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The muscarinic acetylcholine (B1216132) receptor subtype 5 (M5) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly on dopaminergic neurons in the substantia nigra pars compacta and the ventral tegmental area.[1] This localization suggests a significant role for M5 in modulating dopamine (B1211576) release and related neurological processes. However, the lack of selective pharmacological tools has historically hindered the elucidation of its precise physiological functions. ML381 (also known as VU0488130) has emerged as a pivotal chemical probe, being the first reported highly selective orthosteric antagonist for the M5 receptor.[1][2] This guide provides an in-depth overview of this compound, including its pharmacological properties, experimental protocols for its use, and its application in investigating M5 receptor signaling and function.

Pharmacological Profile of this compound

This compound is a potent and selective antagonist of the human M5 receptor. Its discovery through a high-throughput functional screen and subsequent optimization has provided the research community with a valuable tool to dissect the roles of the M5 receptor.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its potency, selectivity, and physicochemical properties.

Table 1: Potency and Selectivity of this compound at Muscarinic Receptors

Receptor SubtypePotency (IC50)Binding Affinity (Ki)
Human M5 450 nM 340 nM
Human M1>30 µM-
Human M2>30 µM-
Human M3>30 µM-
Human M4>30 µM-
Rat M5 1.65 µM -
Rat M1>30 µM-
Rat M2>30 µM-
Rat M3>30 µM-
Rat M4>30 µM-

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValue
Molecular Weight379 g/mol
cLogP2.74
Topological Polar Surface Area (TPSA)86 Ų
Solubility in PBS (pH 7.4)96 µM
Stability in PBS (48h at 23°C)99% remaining
Brain:Plasma Partition Coefficient (Kp) in rats0.58
Human Cytochrome P450 Inhibition (2C9)6.3 µM

M5 Receptor Signaling Pathway

The M5 receptor is a member of the Gq/11 family of G-protein coupled receptors. Upon activation by its endogenous ligand, acetylcholine, the M5 receptor initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C. This compound, as an orthosteric antagonist, blocks the binding of acetylcholine, thereby inhibiting this downstream signaling.

M5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M5 M5 Receptor Gq Gq/11 M5->Gq Activates PLCb PLC-β Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Releases PKC PKC DAG->PKC Activates Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Ca2_cyto->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to ACh Acetylcholine ACh->M5 Activates This compound This compound This compound->M5 Blocks

Figure 1: M5 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide protocols for key in vitro assays used to characterize the interaction of this compound with the M5 receptor.

Radioligand Binding Assay ([³H]NMS Competition)

This assay determines the binding affinity (Ki) of this compound for the M5 receptor by measuring its ability to compete with the binding of a radiolabeled antagonist, [³H]N-methylscopolamine ([³H]NMS).

Materials:

  • Cell membranes prepared from a cell line stably expressing the human M5 receptor (e.g., CHO-K1 or HEK293 cells).

  • [³H]N-methylscopolamine ([³H]NMS)

  • This compound

  • Atropine (B194438) (for non-specific binding determination)

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • This compound solution (or vehicle for total binding, or 10 µM atropine for non-specific binding)

    • [³H]NMS at a concentration near its Kd for the M5 receptor.

    • Cell membrane suspension (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of [³H]NMS and Kd is its dissociation constant for the M5 receptor.

Calcium Flux Functional Assay

This cell-based functional assay measures the ability of this compound to antagonize the M5 receptor-mediated increase in intracellular calcium concentration ([Ca²⁺]i) upon stimulation with an agonist.

Materials:

  • A cell line stably expressing the human M5 receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, or a no-wash calcium assay kit).

  • This compound

  • A muscarinic agonist (e.g., Acetylcholine or Carbachol).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader capable of kinetic reads (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the M5-expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading:

    • Remove the culture medium.

    • Add the calcium-sensitive dye solution to the cells and incubate at 37°C for 1 hour in the dark.

    • If not using a no-wash kit, gently wash the cells with assay buffer to remove extracellular dye.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the respective wells of the cell plate.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add the muscarinic agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Experimental Workflow

The characterization of a novel M5 receptor antagonist like this compound typically follows a structured workflow, progressing from in vitro characterization to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening Hit_Ident Hit Identification (e.g., this compound precursor) HTS->Hit_Ident Lead_Opt Lead Optimization Hit_Ident->Lead_Opt Potency_Selectivity Potency & Selectivity Assays (Binding & Functional) Lead_Opt->Potency_Selectivity DMPK DMPK & CNS Penetration Potency_Selectivity->DMPK Behavioral Behavioral Models (e.g., Locomotion, Self-Administration) DMPK->Behavioral Target_Engagement Target Engagement Studies Behavioral->Target_Engagement

Figure 2: General Experimental Workflow.

Conclusion

This compound represents a significant advancement in the study of muscarinic M5 receptor pharmacology. Its high potency and selectivity make it an invaluable tool for researchers in academia and industry. The data and protocols presented in this guide are intended to facilitate the effective use of this compound to further unravel the physiological and pathological roles of the M5 receptor, and to aid in the development of novel therapeutics targeting this receptor. While this compound has shown utility primarily as an in vitro and electrophysiology probe due to some limitations in its in vivo pharmacokinetic profile in certain species, its contribution to the field is undeniable.

References

ML381: A Technical Guide to a Selective M5 Muscarinic Acetylcholine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M5 muscarinic acetylcholine (B1216132) receptor (M5) is the least understood of the five muscarinic acetylcholine receptor (mAChR) subtypes, primarily due to a historical lack of selective pharmacological tools. Predominantly expressed in the central nervous system on dopaminergic neurons within the substantia nigra pars compacta and the ventral tegmental area, the M5 receptor is implicated in the modulation of dopamine (B1211576) release and has emerged as a promising therapeutic target for addiction and other neurological disorders.[1] ML381 (also known as VU0488130) was the first reported highly selective, CNS-penetrant orthosteric antagonist for the M5 receptor, making it an invaluable molecular probe for elucidating the physiological and pathological roles of this receptor subtype.[1] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its use, and key signaling pathways.

Chemical and Physicochemical Properties

This compound is an isoxazole-based amide with favorable physicochemical properties for an in vitro and electrophysiological probe.[1]

PropertyValueReference
Chemical Name 5-((3-acetylphenoxy)methyl)-N-methyl-N-(1-(pyridin-2-yl)ethyl)isoxazole-3-carboxamide
Molecular Formula C22H23N3O4
Molecular Weight 393.44 g/mol
cLogP 2.74
Topological Polar Surface Area (TPSA) 86 Ų

Pharmacological Data

This compound exhibits sub-micromolar potency for the human M5 receptor and exceptional selectivity over the other human muscarinic receptor subtypes (M1-M4). Its antagonist activity is enantiospecific, with the (S)-enantiomer being the active form.

In Vitro Potency and Selectivity
TargetAssay TypeSpeciesIC50Reference
M5 Calcium MobilizationHuman450 nM
M1Calcium MobilizationHuman>30 µM
M2Calcium MobilizationHuman>30 µM
M3Calcium MobilizationHuman>30 µM
M4Calcium MobilizationHuman>30 µM
M5 Calcium MobilizationRat1.65 µM
M1Calcium MobilizationRat>30 µM
M2Calcium MobilizationRat>30 µM
M3Calcium MobilizationRat>30 µM
M4Calcium MobilizationRat>30 µM
Binding Affinity
TargetAssay TypeSpeciesKiReference
M5 [3H]NMS Competition BindingHuman340 nM

Signaling Pathway

The M5 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to Gq/11 proteins. Upon activation by acetylcholine, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound acts as an orthosteric antagonist, competitively blocking the binding of acetylcholine to the M5 receptor and thereby inhibiting this signaling cascade.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M5 M5 Receptor Gq Gq/11 M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Store (Endoplasmic Reticulum) IP3->Ca_ER Opens Channels PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Intracellular Ca2+ (Increased) Ca_ER->Ca_cyto Release Cellular_Response Cellular Response Ca_cyto->Cellular_Response PKC->Cellular_Response ACh Acetylcholine (ACh) ACh->M5 Binds & Activates This compound This compound This compound->M5 Binds & Inhibits

Caption: M5 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments used in the characterization of this compound.

Calcium Mobilization Assay (FLIPR)

This assay measures the antagonist effect of this compound on M5 receptor-mediated intracellular calcium release.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis seed_cells Seed CHO cells stably expressing hM5 in 384-well plates incubate_cells Incubate overnight seed_cells->incubate_cells load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate_cells->load_dye incubate_dye Incubate for 1 hour at 37°C load_dye->incubate_dye add_this compound Add varying concentrations of this compound incubate_dye->add_this compound incubate_this compound Incubate for 15-30 minutes add_this compound->incubate_this compound add_agonist Add ACh (EC80 concentration) incubate_this compound->add_agonist measure_fluorescence Measure fluorescence changes in real-time (FLIPR) add_agonist->measure_fluorescence calculate_ic50 Calculate IC50 values from concentration-response curves measure_fluorescence->calculate_ic50

Caption: Workflow for the calcium mobilization assay to determine this compound potency.

Materials:

  • CHO-K1 cells stably expressing the human M5 receptor

  • 384-well black-walled, clear-bottom microplates

  • DMEM/F12 medium supplemented with 10% FBS, non-essential amino acids, and Geneticin

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Acetylcholine (ACh)

  • This compound

Procedure:

  • Cell Plating: Seed the M5-expressing CHO-K1 cells into 384-well plates at a density of 20,000 cells per well in 20 µL of growth medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare a dye loading solution of Fluo-4 AM in HBSS with 20 mM HEPES and 0.1% Pluronic F-127. Aspirate the growth medium from the cell plate and add 20 µL of the dye loading solution to each well. Incubate the plate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in HBSS. Add 5 µL of the this compound dilutions to the appropriate wells of the cell plate. For control wells, add 5 µL of HBSS. Incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Fluorescence Reading: Place the plate in a FLIPR (Fluorometric Imaging Plate Reader). Initiate reading and, after a stable baseline is established, add 12.5 µL of acetylcholine at a concentration that elicits approximately 80% of the maximal response (EC80).

  • Data Analysis: The fluorescence signal is recorded over time. The antagonist effect is quantified by the reduction in the peak fluorescence response to acetylcholine. Concentration-response curves are generated, and IC50 values are calculated using a four-parameter logistic fit.

[3H]N-methylscopolamine ([3H]NMS) Competition Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the M5 receptor.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Reaction cluster_readout Separation & Counting harvest_cells Harvest CHO cells expressing hM5 homogenize Homogenize cells in ice-cold buffer harvest_cells->homogenize centrifuge Centrifuge to pellet membranes homogenize->centrifuge resuspend Resuspend membrane pellet centrifuge->resuspend incubate Incubate membranes with: - [3H]NMS (fixed concentration) - Varying concentrations of this compound - Atropine (B194438) (for non-specific binding) resuspend->incubate filter Rapidly filter the incubation mixture through glass fiber filters incubate->filter wash Wash filters to remove unbound radioligand filter->wash count Measure radioactivity on filters using liquid scintillation counting wash->count analyze Calculate Ki from IC50 values count->analyze

Caption: Workflow for the [3H]NMS competition radioligand binding assay.

Materials:

  • Membrane preparations from CHO cells stably expressing the human M5 receptor

  • 96-well microplates

  • [3H]N-methylscopolamine ([3H]NMS)

  • This compound

  • Atropine (for determination of non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI)

  • Scintillation cocktail

Procedure:

  • Membrane Preparation: Prepare cell membranes from CHO-K1 cells expressing the human M5 receptor by homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of binding buffer or unlabeled this compound at various concentrations.

    • 50 µL of [3H]NMS at a fixed concentration (typically near its Kd).

    • 100 µL of the M5 receptor-containing membrane preparation.

    • For non-specific binding, use a saturating concentration of atropine (e.g., 1 µM) instead of this compound.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the concentration of this compound to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Drug Metabolism and Pharmacokinetics (DMPK) Profile

This compound has an acceptable DMPK profile for use in in vitro and electrophysiology studies. However, it exhibits instability in rat plasma, which may limit its utility for in vivo studies requiring long-term exposure.

SpeciesParameterValueReference
RatHepatic Microsomal CLint770 mL/min/kg
HumanHepatic Microsomal CLint93 mL/min/kg
Ratfuplasma0.58
Ratfubrain0.14
RatCbrain:Cplasma (Kp)0.58

Conclusion

This compound is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor. Its well-characterized pharmacological profile and the availability of detailed experimental protocols make it an essential tool for researchers investigating the role of the M5 receptor in health and disease. While its in vivo applications may be limited by its plasma stability, this compound remains the gold standard molecular probe for in vitro and ex vivo studies of M5 receptor function.

References

In Vitro Characterization of ML385: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the In Vitro Characterization of the NRF2 Inhibitor ML385.

Initial Note on Nomenclature: It is important to distinguish ML385 from ML381. While both are significant tool compounds, this compound is a selective M5 muscarinic acetylcholine (B1216132) receptor antagonist. This guide focuses exclusively on ML385 , a potent and specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.

The NRF2 transcription factor is a master regulator of the cellular antioxidant response, playing a crucial role in protecting cells from oxidative and electrophilic stress. However, in various disease states, particularly cancer, the NRF2 pathway can be hijacked by pathological cells to promote survival, proliferation, and resistance to therapy. Consequently, inhibitors of the NRF2 pathway are valuable research tools and potential therapeutic agents. ML385 has emerged as a key chemical probe for studying the function and therapeutic targeting of the NRF2 pathway.

Quantitative Data Summary

The in vitro activity of ML385 has been quantified in various assays, providing key metrics for its potency as an NRF2 inhibitor.

ParameterValueAssayCell LineReference
IC50 1.9 µMNRF2-MAFG-ARE DNA Binding Assay (Fluorescence Polarization)N/A (Biochemical)[1]
Maximal Inhibitory Concentration 5 µMNRF2 Reporter Gene AssayA549[1]

Mechanism of Action

ML385 exerts its inhibitory effect through a direct interaction with the NRF2 protein. Specifically, it binds to the Neh1 domain of NRF2, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain. This binding event interferes with the heterodimerization of NRF2 with small Maf (sMaf) proteins, such as MAFG. The NRF2-sMaf heterodimer is essential for binding to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. By disrupting this complex, ML385 effectively prevents the transcription of NRF2-dependent genes.[1][2]

NRF2 Signaling Pathway and ML385 Inhibition

NRF2_Pathway NRF2 Signaling Pathway and ML385 Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2_cyto NRF2 KEAP1->NRF2_cyto Binds and promotes ubiquitination Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase KEAP1->Cul3 Recruits Proteasome Proteasome NRF2_cyto->Proteasome Degradation NRF2_nuc NRF2 NRF2_cyto->NRF2_nuc Translocation Oxidative_Stress Oxidative or Electrophilic Stress Oxidative_Stress->KEAP1 Inactivates sMaf sMaf NRF2_nuc->sMaf Heterodimerization ARE ARE (Antioxidant Response Element) sMaf->ARE Binds to Target_Genes Target Genes (e.g., NQO1, GCLC, HO-1) ARE->Target_Genes Initiates Transcription ML385 ML385 ML385->NRF2_nuc Binds to Neh1 domain, prevents sMaf binding Reporter_Assay_Workflow NRF2 Reporter Gene Assay Workflow A Seed A549 cells in 96-well plate B Transfect with ARE-luciferase reporter and Renilla control A->B C Incubate for 24h B->C D Treat with ML385 (dose-response) C->D E Incubate for 24-48h D->E F Lyse cells E->F G Measure Firefly and Renilla luminescence F->G H Normalize Firefly to Renilla signal and analyze data G->H Western_Blot_Workflow Western Blot Workflow A Cell treatment with ML385 B Protein extraction and quantification A->B C SDS-PAGE B->C D Protein transfer to membrane C->D E Blocking D->E F Primary antibody incubation E->F G Secondary antibody incubation F->G H Chemiluminescent detection G->H I Image analysis and densitometry H->I qRT_PCR_Workflow qRT-PCR Workflow A Cell treatment with ML385 B Total RNA extraction A->B C cDNA synthesis (Reverse Transcription) B->C D qPCR with specific primers C->D E Data analysis (ΔΔCt method) D->E Viability_Assay_Workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Treat with ML385 (dose-response) A->B C Incubate for 48-72h B->C D Add viability reagent (e.g., MTS) C->D E Incubate and measure absorbance D->E F Calculate percent viability E->F Clonogenic_Assay_Workflow Clonogenic Assay Workflow A Seed low density of cells in 6-well plates B Treat with ML385 for 72h A->B C Replace with fresh medium B->C D Incubate for 11-14 days C->D E Fix, stain, and count colonies D->E F Calculate surviving fraction E->F

References

Methodological & Application

ML381 Protocol for In Vitro Cell-Based Assays: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML381 is a potent and specific small-molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1] NRF2 is a master regulator of the cellular antioxidant response, and its dysregulation is implicated in various diseases, including cancer, where it can contribute to chemoresistance.[2] this compound exerts its inhibitory effect by binding to the Neh1 domain of NRF2, which disrupts the interaction between NRF2 and its partner protein MAFG, thereby preventing their binding to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to a reduction in the transcription of NRF2-dependent genes involved in antioxidant defense, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme Oxygenase 1 (HO-1). These application notes provide detailed protocols for utilizing this compound in various in vitro cell-based assays to study the NRF2 signaling pathway.

Mechanism of Action

Under basal conditions, NRF2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, KEAP1 undergoes a conformational change, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins (sMafs) and binds to the ARE, initiating the transcription of a battery of cytoprotective genes. This compound specifically inhibits this transcriptional activity.

Quantitative Data Summary

The inhibitory activity of this compound can be quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell line and the duration of treatment.

Cell LineAssay TypeTreatment DurationIC50 (µM)Reference
Human Muscarinic M5 ReceptorRadioligand BindingNot Applicable0.45[1][3][4]
Various Cancer Cell LinesCytotoxicity48 hours10 - 50
A549 (Human Lung Carcinoma)Cell Viability72 hours[Data not available in search results]
HepG2 (Human Liver Carcinoma)Cell ViabilityNot Specified[Data not available in search results]
MCF-7 (Human Breast Adenocarcinoma)Cell ViabilityNot Specified[Data not available in search results]

Note: The provided IC50 values are based on available data. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration of this compound for their specific cell line and experimental conditions.

Experimental Protocols

Herein, we provide detailed protocols for common in vitro assays to assess the effects of this compound on cell viability, protein expression, and intracellular reactive oxygen species levels.

Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cells, such as the A549 human lung adenocarcinoma cell line.

Materials:

  • A549 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate overnight to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. It is recommended to perform a dose-response study with concentrations ranging from 0.1 µM to 100 µM.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • After the incubation, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

  • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Western Blotting for NRF2 and Target Genes (NQO1, HO-1)

This protocol describes how to analyze the protein levels of NRF2 and its downstream targets, NQO1 and HO-1, in cells treated with this compound.

Materials:

  • A549 cells

  • Culture medium and reagents (as in MTT assay)

  • This compound

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-NRF2 (e.g., 1:1000 dilution)

    • Rabbit anti-NQO1 (e.g., 1:500-1:3000 dilution)

    • Rabbit anti-HO-1 (e.g., 1:1000 dilution)

    • Mouse or Rabbit anti-β-actin (loading control, e.g., 1:1000 dilution)

  • HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed A549 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysate Preparation:

    • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 12,000 x g for 20 minutes at 4°C.

    • Carefully transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection:

    • Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the protein of interest's band intensity to the loading control (β-actin).

  • Compare the normalized protein levels in this compound-treated cells to the vehicle control.

Intracellular Reactive Oxygen Species (ROS) Detection using DCFH-DA

This assay measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

  • A549 cells

  • Culture medium and reagents

  • This compound

  • DCFH-DA (stock solution in DMSO)

  • Serum-free culture medium

  • Black 96-well plates with clear bottoms

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed A549 cells in a black 96-well plate at a density of 5 x 10^5 cells/well and allow them to attach overnight.

  • This compound Treatment:

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours).

  • DCFH-DA Staining:

    • After treatment, remove the medium and wash the cells once with warm serum-free medium.

    • Prepare a working solution of DCFH-DA (e.g., 10-25 µM) in serum-free medium.

    • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Measurement:

    • After incubation, remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. Alternatively, visualize the cells under a fluorescence microscope.

Data Analysis:

  • Subtract the background fluorescence (wells with cells but no DCFH-DA) from all readings.

  • Normalize the fluorescence intensity of this compound-treated cells to that of the vehicle-treated control cells.

  • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Visualizations

NRF2 Signaling Pathway and Inhibition by this compound

NRF2_Pathway NRF2 Signaling Pathway and this compound Inhibition cluster_nucleus Nucleus Stress Oxidative/Electrophilic Stress KEAP1 KEAP1 Stress->KEAP1 inactivates NRF2 NRF2 KEAP1->NRF2 binds & targets for degradation Proteasome Proteasome NRF2->Proteasome degradation NRF2_n NRF2 NRF2->NRF2_n translocation Ub Ubiquitin Ub->NRF2 ubiquitination Nucleus Nucleus sMaf sMaf NRF2_n->sMaf dimerizes with ARE ARE sMaf->ARE binds to Genes Antioxidant Genes (NQO1, HO-1, etc.) ARE->Genes activates transcription This compound This compound This compound->NRF2_n inhibits binding to sMaf/ARE

Caption: NRF2 pathway and this compound inhibition mechanism.

Experimental Workflow for In Vitro Cell-Based Assays with this compound

Experimental_Workflow General Workflow for this compound In Vitro Assays start Start cell_culture Cell Culture (e.g., A549) start->cell_culture seeding Seed Cells in Appropriate Plate (e.g., 96-well, 6-well) cell_culture->seeding treatment Treat with this compound (Dose-response & Time-course) seeding->treatment assay Perform Assay treatment->assay mtt MTT Assay (Cell Viability) assay->mtt wb Western Blot (Protein Expression) assay->wb ros DCFH-DA Assay (ROS Levels) assay->ros data_analysis Data Acquisition & Analysis mtt->data_analysis wb->data_analysis ros->data_analysis end End data_analysis->end

Caption: General experimental workflow using this compound.

References

Application Notes and Protocols for the Preparation of ML381 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML381, also known as VU0488130, is a potent and highly selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) orthosteric antagonist.[1][2][3][4] It serves as a critical molecular probe for investigating the physiological and pathological roles of the M5 receptor, particularly in the central nervous system.[1] Due to its instability in plasma, this compound is primarily recommended for in vitro and electrophysiology studies. Proper preparation of stock solutions is crucial for ensuring experimental accuracy and reproducibility. This document provides detailed protocols for the solubilization and storage of this compound.

Physicochemical and Storage Data

A summary of essential data for this compound is presented below for quick reference.

ParameterValueSource
Molecular Weight 379.41 g/mol
Appearance Solid powderN/A
Aqueous Solubility 96 µM in PBS (pH 7.4) at 23°C
Organic Solvent Solubility ≥ 2.5 mg/mL (6.59 mM) in 10% DMSO co-solvent systems
Powder Storage -20°C for up to 3 years
Stock Solution Storage -80°C for 6 months to 1 year; -20°C for 1 month

Experimental Protocols

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and solvents.

  • Handle this compound powder in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for this compound before use for complete safety information.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, typically 10 mM, in dimethyl sulfoxide (B87167) (DMSO). This stock can then be used for serial dilutions into aqueous buffers or cell culture media.

Materials:

  • This compound powder (MW: 379.41 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Pre-weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.794 mg of this compound.

    • Calculation:Mass (mg) = Desired Volume (L) × Desired Concentration (mol/L) × Molecular Weight (g/mol) × 1000 (mg/g)

    • Example:0.001 L × 0.010 mol/L × 379.41 g/mol × 1000 mg/g = 3.794 mg

  • Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution if precipitation is observed.

  • Aliquoting and Storage: For ease of use and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (6-12 months).

Protocol 2: Preparation of Aqueous Working Solutions

This protocol details the dilution of the DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium) for final experimental use.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile polypropylene (B1209903) tubes

Methodology:

  • Thaw Stock Solution: Remove an aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution into the desired aqueous buffer to achieve the final working concentration.

    • Important: To avoid precipitation, ensure the final concentration of DMSO in the working solution is low, typically less than 0.5%.

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the 10 mM stock to 999 µL of the aqueous buffer. This results in a final DMSO concentration of 0.1%.

  • Mixing: Mix thoroughly by gentle vortexing or inversion.

  • Stability Note: this compound is stable in PBS for at least 48 hours at 23°C. However, it is best practice to prepare fresh working solutions for each experiment to ensure optimal activity.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for preparing the stock solution.

ML381_Stock_Preparation cluster_prep Preparation Steps cluster_storage Storage start Start weigh Weigh this compound Powder on Analytical Balance start->weigh 1. add_dmso Add Anhydrous DMSO to Powder weigh->add_dmso 2. dissolve Vortex to Dissolve (Sonication if needed) add_dmso->dissolve 3. aliquot Aliquot into Single-Use Tubes dissolve->aliquot 4. store Store at -20°C (1 month) or -80°C (6-12 months) aliquot->store end_node Ready for Dilution store->end_node

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for Nrf2 Inhibition in Cultured Neurons using ML381

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed framework for researchers, scientists, and drug development professionals to investigate the effects of the Nrf2 inhibitor, ML381, in cultured neurons. The protocols outlined below cover experimental design, execution, and data analysis for assessing the impact of Nrf2 inhibition on neuronal viability, oxidative stress, and protein expression.

Introduction

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response, protecting neurons from oxidative stress.[1][2] Under basal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which facilitates its degradation.[1] In response to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of numerous cytoprotective genes.[2][3]

This compound has been identified as a selective inhibitor of Nrf2. It disrupts the Nrf2-ARE signaling pathway, making it a valuable tool for studying the role of Nrf2 in various neurological contexts. These protocols will guide the user through the process of treating cultured neurons with this compound to elucidate the functional consequences of Nrf2 inhibition.

Key Experimental Workflows

A typical experimental workflow for investigating the effects of this compound on cultured neurons involves several key stages, from cell culture to data analysis. The following diagram illustrates a comprehensive experimental plan.

experimental_workflow Experimental Workflow for this compound Treatment in Cultured Neurons cluster_culture Neuronal Culture cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Culture Primary Neuron or Neuronal Cell Line Culture Plating Plate cells in appropriate well plates Culture->Plating Treatment Treat neurons with this compound +/- Oxidative Stressor Plating->Treatment ML381_prep Prepare this compound dilutions ML381_prep->Treatment Cytotoxicity Cytotoxicity/Viability Assays (MTT, LDH) Treatment->Cytotoxicity Oxidative_Stress Oxidative Stress Assays (ROS measurement) Treatment->Oxidative_Stress Protein_Analysis Protein Expression Analysis (Western Blot) Treatment->Protein_Analysis Data_Quant Quantify Assay Results Cytotoxicity->Data_Quant Oxidative_Stress->Data_Quant Protein_Analysis->Data_Quant Stats Statistical Analysis Data_Quant->Stats Conclusion Draw Conclusions Stats->Conclusion

Caption: A flowchart of the experimental design for this compound treatment.

Nrf2 Signaling Pathway

Understanding the Nrf2 signaling pathway is fundamental to interpreting the effects of this compound. The following diagram illustrates the key components and interactions within this pathway.

nrf2_pathway Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Cul3->Nrf2 Ubiquitination ROS Oxidative Stress (e.g., H2O2) ROS->Keap1 Inhibits ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription This compound This compound This compound->Nrf2_nuc Inhibits Binding to ARE

Caption: A diagram of the Nrf2 signaling pathway and the action of this compound.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity in Cultured Neurons

Objective: To determine the optimal non-toxic concentration range of this compound for subsequent experiments.

Materials:

  • Cultured primary neurons or a neuronal cell line (e.g., SH-SY5Y)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • Plate reader

Procedure:

  • Cell Plating: Seed neurons in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere and differentiate for the appropriate time (e.g., 24-48 hours for cell lines, longer for primary neurons).

  • This compound Treatment: Prepare serial dilutions of this compound in cell culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Replace the medium in each well with the this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 24 hours (or a desired time point) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution and read the absorbance at the appropriate wavelength.

  • LDH Assay:

    • Collect the cell culture supernatant.

    • Perform the LDH assay according to the manufacturer's instructions to measure LDH release, an indicator of cell death.

Data Presentation:

This compound Concentration (µM)Cell Viability (% of Control)LDH Release (% of Max Lysis)
0 (Vehicle)100Baseline
0.1
1
10
50
100
Protocol 2: Investigating the Effect of this compound on Oxidative Stress

Objective: To assess whether inhibition of Nrf2 by this compound exacerbates oxidative stress in neurons.

Materials:

  • Cultured neurons in 24-well plates with glass coverslips

  • This compound (at a non-toxic concentration determined in Protocol 1)

  • Oxidative stressor (e.g., hydrogen peroxide (H2O2) or glutamate)

  • ROS-sensitive fluorescent probe (e.g., MitoSOX Red for mitochondrial superoxide)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Plating and Treatment: Plate neurons on glass coverslips in 24-well plates. Treat the cells with the predetermined non-toxic concentration of this compound or vehicle control for a specified pre-incubation time (e.g., 2-4 hours).

  • Induction of Oxidative Stress: Add the oxidative stressor (e.g., H2O2 at a final concentration of 100 µM) to the appropriate wells and incubate for the desired duration (e.g., 6-24 hours).

  • ROS Detection:

    • Wash the cells with a suitable buffer.

    • Incubate the cells with the ROS-sensitive probe according to the manufacturer's protocol.

    • Wash the cells again to remove excess probe.

  • Imaging and Quantification:

    • Capture fluorescent images using a microscope.

    • Quantify the fluorescence intensity using image analysis software or a fluorescence plate reader.

Data Presentation:

Treatment GroupMean Fluorescence Intensity (Arbitrary Units)Fold Change vs. Control
Control1.0
This compound alone
Oxidative Stressor alone
This compound + Oxidative Stressor
Protocol 3: Analysis of Nrf2 Target Gene Expression by Western Blot

Objective: To confirm that this compound inhibits the induction of Nrf2-dependent antioxidant enzymes.

Materials:

  • Cultured neurons in 6-well plates

  • This compound

  • Oxidative stressor (e.g., H2O2)

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat neurons in 6-well plates with this compound and/or an oxidative stressor as described in Protocol 2.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Data Presentation:

Treatment GroupNrf2 (Relative Expression)HO-1 (Relative Expression)NQO1 (Relative Expression)
Control1.01.01.0
This compound alone
Oxidative Stressor alone
This compound + Oxidative Stressor

Logical Framework for Experimental Design

The following diagram illustrates the logical relationship between the hypothesis, experimental approach, and expected outcomes.

logical_framework Logical Framework of the Experimental Design cluster_experiments Key Experiments cluster_outcomes Expected Outcomes Hypothesis Hypothesis: Inhibition of Nrf2 with this compound will increase neuronal susceptibility to oxidative stress. Approach Experimental Approach: Treat cultured neurons with this compound +/- an oxidative stressor and measure key endpoints. Hypothesis->Approach Cytotoxicity Determine non-toxic this compound dose Approach->Cytotoxicity Oxidative_Stress Measure ROS levels Approach->Oxidative_Stress Protein_Expression Analyze Nrf2 target protein expression Approach->Protein_Expression Outcome1 This compound treatment alone has minimal toxicity at optimal doses. Cytotoxicity->Outcome1 Outcome2 This compound exacerbates oxidative stressor-induced ROS production. Oxidative_Stress->Outcome2 Outcome3 This compound blocks the induction of HO-1 and NQO1 by the oxidative stressor. Protein_Expression->Outcome3 Conclusion Conclusion: The Nrf2 pathway plays a critical neuroprotective role against oxidative stress. Outcome1->Conclusion Outcome2->Conclusion Outcome3->Conclusion

Caption: A diagram showing the logical flow of the research plan.

Conclusion

These application notes and protocols provide a comprehensive guide for utilizing this compound to investigate the role of the Nrf2 signaling pathway in cultured neurons. By systematically evaluating cytotoxicity, oxidative stress, and target protein expression, researchers can gain valuable insights into the mechanisms of neuroprotection and the potential consequences of Nrf2 inhibition. The provided diagrams and data presentation tables are intended to facilitate experimental planning and data interpretation.

References

ML381 as a Tool for M5 Receptor Knockout Validation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The muscarinic M5 receptor, a Gq-coupled G protein-coupled receptor (GPCR), is a promising therapeutic target for various neurological and psychiatric disorders. Validating the knockout of the M5 receptor is a critical step in preclinical research to understand its physiological roles and to assess the specificity of novel therapeutic agents. ML381 is a potent and highly selective orthosteric antagonist of the M5 receptor, making it an invaluable pharmacological tool for confirming the successful genetic deletion of this receptor.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to validate M5 receptor knockout in both in vitro and in vivo models.

Pharmacological Profile of this compound

This compound exhibits high affinity and selectivity for the human and rat M5 muscarinic acetylcholine (B1216132) receptor. Its antagonist properties have been well-characterized, providing a solid foundation for its use in knockout validation studies.

Parameter Human M5 Receptor Rat M5 Receptor Selectivity
IC50 450 nM[1][2]1.65 µM>30 µM for M1-M4 receptors[1]
Ki 340 nMNot ReportedHigh selectivity over other muscarinic subtypes

M5 Receptor Signaling Pathway

The M5 receptor primarily signals through the Gq alpha subunit of the heterotrimeric G protein. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response.

M5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M5 M5 Receptor Gq Gq Protein M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effectors PKC->Downstream Phosphorylates Ca Ca²⁺ Ca->PKC Activates ER_Ca Ca²⁺ Store IP3R->ER_Ca Opens ER_Ca->Ca Release ACh Acetylcholine (Agonist) ACh->M5 Binds This compound This compound (Antagonist) This compound->M5 Blocks

Caption: M5 receptor signaling pathway.

Experimental Workflow for M5 Knockout Validation

The validation of M5 receptor knockout using this compound follows a logical workflow. The primary principle is to demonstrate the absence of an M5-mediated functional response in knockout models compared to their wild-type counterparts, and to show that this response in wild-type models is specifically blocked by this compound.

Knockout_Validation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assay Functional Assay cluster_results Expected Results WT Wild-Type (WT) Cells/Tissues WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_Agonist WT + M5 Agonist WT->WT_Agonist WT_Agonist_this compound WT + M5 Agonist + this compound WT->WT_Agonist_this compound KO M5 Knockout (KO) Cells/Tissues KO_Agonist KO + M5 Agonist KO->KO_Agonist Assay Calcium Mobilization or Electrophysiological Recording WT_Vehicle->Assay WT_Agonist->Assay WT_Agonist_this compound->Assay KO_Agonist->Assay Result_WT_Vehicle Baseline Response Assay->Result_WT_Vehicle Result_WT_Agonist Robust Response Assay->Result_WT_Agonist Result_WT_Agonist_this compound Response Blocked Assay->Result_WT_Agonist_this compound Result_KO_Agonist No Response Assay->Result_KO_Agonist

Caption: Experimental workflow for M5 knockout validation.

Detailed Experimental Protocols

In Vitro Validation: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like M5. In M5 knockout cells, the agonist-induced calcium response should be absent, and in wild-type cells, this response should be blocked by this compound.

Materials:

  • Wild-type and M5 knockout cells (e.g., CHO or HEK293 cells stably expressing the M5 receptor)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well black, clear-bottom assay plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • M5 receptor agonist (e.g., Acetylcholine, Carbachol)

  • This compound

  • DMSO

  • Fluorescence plate reader with automated injection capabilities

Protocol:

  • Cell Culture and Plating:

    • Culture wild-type and M5 knockout cells in appropriate medium supplemented with FBS and antibiotics.

    • One day before the assay, seed the cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and 0.02% Pluronic F-127 in HBSS with 20 mM HEPES.

    • Aspirate the culture medium from the cell plates and add 50 µL of the loading buffer to each well.

    • Incubate the plates at 37°C for 60 minutes in the dark.

  • Compound Preparation:

    • Prepare stock solutions of the M5 agonist and this compound in DMSO.

    • Prepare a 2X working solution of the agonist at the desired final concentration in HBSS.

    • Prepare a 2X working solution of this compound at various concentrations in HBSS. For antagonist curves, a range of concentrations bracketing the IC50 of this compound should be used.

  • Assay Procedure:

    • After incubation, wash the cells twice with 100 µL of HBSS.

    • Add 50 µL of HBSS to the wells for the agonist-only and vehicle control groups.

    • For the antagonist groups, add 50 µL of the 2X this compound working solution to the appropriate wells and incubate for 15-30 minutes at room temperature.

    • Place the plate in the fluorescence plate reader and set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

    • Establish a stable baseline reading for 10-20 seconds.

    • Automatically inject 50 µL of the 2X agonist solution into each well.

    • Continue to record the fluorescence signal for at least 60-90 seconds to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of the agonist alone in wild-type cells (set as 100%).

    • In M5 knockout cells, the agonist should not elicit a significant calcium response.

    • In wild-type cells, this compound should produce a concentration-dependent inhibition of the agonist-induced calcium response.

    • Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro and Ex Vivo Validation: Electrophysiology

Electrophysiological recordings, such as patch-clamp, can be used to measure changes in neuronal activity in response to M5 receptor modulation. This is particularly useful for studying the receptor's function in its native environment, such as in brain slices.

Materials:

  • Wild-type and M5 knockout mice

  • Vibratome or tissue slicer

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Glass capillaries for pulling patch pipettes

  • Intracellular solution

  • M5 receptor agonist (e.g., Oxotremorine-M)

  • This compound

  • DMSO

Protocol:

  • Brain Slice Preparation:

    • Anesthetize a wild-type or M5 knockout mouse and perfuse transcardially with ice-cold, oxygenated aCSF.

    • Rapidly dissect the brain and prepare acute brain slices (e.g., 300 µm thick) containing the brain region of interest (e.g., substantia nigra pars compacta or ventral tegmental area) using a vibratome in ice-cold, oxygenated aCSF.

    • Allow the slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

    • Perform whole-cell patch-clamp recordings from neurons in the region of interest.

    • Establish a stable baseline recording of neuronal activity (e.g., membrane potential, firing rate, or synaptic currents).

  • Drug Application:

    • Bath-apply the M5 agonist to the slice and record the change in neuronal activity. In wild-type mice, an M5 agonist is expected to alter neuronal excitability or synaptic transmission.

    • In M5 knockout mice, the application of the M5 agonist should have no effect on the recorded neuronal parameters.

    • To confirm the specificity of the agonist effect in wild-type slices, pre-incubate the slice with this compound (at a concentration several-fold above its IC50) before applying the agonist. This compound should block the agonist-induced changes in neuronal activity.

  • Data Analysis:

    • Analyze the electrophysiological parameters before, during, and after drug application.

    • Compare the magnitude of the agonist-induced response between wild-type and M5 knockout neurons.

    • In wild-type neurons, quantify the extent of inhibition by this compound.

In Vivo Validation

While this compound has been noted to have poor metabolic stability in rat plasma, making it more suitable for in vitro and electrophysiological studies, it can potentially be used in vivo with appropriate experimental design, such as direct intracerebral administration.

Experimental Approach:

  • Animal Models: Utilize M5 receptor knockout mice and their wild-type littermates.

  • Drug Administration: Due to its potential instability in plasma, direct administration into the brain region of interest (e.g., via stereotaxic surgery and cannula implantation) is recommended. This allows for bypassing peripheral metabolism and achieving a targeted effect.

  • Behavioral Assays: Select behavioral paradigms that are known to be modulated by the M5 receptor. For instance, as M5 receptors are implicated in dopamine (B1211576) release, behaviors related to reward and locomotion could be assessed.

  • Experimental Design:

    • Implant cannulas into the target brain region of both wild-type and M5 knockout mice.

    • After a recovery period, habituate the animals to the experimental setup.

    • On the test day, microinject either vehicle or this compound into the target brain region.

    • Subsequently, administer a systemic M5 agonist (if one with suitable in vivo properties is available) or assess behaviors that are dependent on endogenous cholinergic tone in that brain region.

    • Record and analyze the behavioral outcomes.

Expected Outcomes:

  • In wild-type mice, this compound is expected to block the behavioral effects mediated by the M5 receptor in the targeted brain region.

  • In M5 knockout mice, the behavior should be altered at baseline (if the M5 receptor has a tonic role) and should be insensitive to the administration of this compound.

Conclusion

This compound is a powerful and selective antagonist for the M5 muscarinic receptor, serving as an essential tool for the validation of M5 receptor knockout models. The protocols outlined in this document provide a framework for researchers to rigorously confirm the absence of M5 receptor function in their knockout systems. By employing a combination of in vitro and, where feasible, in vivo approaches, scientists can confidently attribute observed phenotypes to the specific deletion of the M5 receptor, thereby advancing our understanding of its role in health and disease and facilitating the development of novel therapeutics.

References

In Vitro Efficacy Assessment of NRF2 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on ML381 and the NRF2 Pathway:

Initial research indicates a potential point of clarification regarding the molecular target of this compound. Scientific literature primarily characterizes this compound as a potent and selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, with its utility focused on in vitro and electrophysiological studies of the M5 receptor.[1]

Conversely, the compound frequently associated with the inhibition of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is ML385 . ML385 is a specific and novel NRF2 inhibitor with a reported IC50 of 1.9 μM.[2][3][4][5] It has been shown to suppress the expression of NRF2 target genes and is utilized in research to investigate the role of NRF2 in various pathological conditions, including cancer and inflammatory diseases.

Given the focus on NRF2, these application notes will detail the techniques for assessing the in vitro efficacy of a NRF2 inhibitor, using ML385 as the exemplary compound.

I. Introduction to NRF2 Inhibition

The NRF2 transcription factor is a master regulator of the cellular antioxidant response. Under basal conditions, NRF2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, NRF2 dissociates from KEAP1 and translocates to the nucleus. In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to their transcription. These genes encode a wide array of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

Inhibitors of the NRF2 pathway, such as ML385, are valuable tools for studying the roles of NRF2 in disease and for developing potential therapeutic agents, particularly in oncology where NRF2 is often constitutively active and contributes to chemoresistance. Assessing the in vitro efficacy of NRF2 inhibitors involves a multi-faceted approach to confirm target engagement, downstream pathway modulation, and cellular effects.

II. Quantitative Data Summary

The following table summarizes key quantitative data for the NRF2 inhibitor ML385.

CompoundTargetAssay TypeIC50Cell LineReference
ML385NRF2Biochemical Assay1.9 µM-

III. Key In Vitro Assays for NRF2 Inhibitor Efficacy

A comprehensive in vitro assessment of a NRF2 inhibitor like ML385 should include a battery of assays to evaluate its biological activity from target engagement to cellular phenotype.

Cell Viability and Cytotoxicity Assays

Objective: To determine the cytotoxic effects of the NRF2 inhibitor on cancer cell lines and to establish a working concentration range for subsequent assays.

Commonly Used Assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures cellular metabolic activity.

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: A similar colorimetric assay with a soluble formazan (B1609692) product.

  • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP as an indicator of metabolically active cells.

NRF2 Target Engagement Assays

Objective: To confirm that the inhibitor directly interacts with its intended target, NRF2, within the cellular environment.

Recommended Assay:

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay measures the thermal stabilization of a target protein upon ligand binding. The binding of an inhibitor can alter the melting temperature (Tm) of the target protein.

NRF2 Pathway Modulation Assays

Objective: To demonstrate that the inhibitor modulates the NRF2 signaling pathway by affecting NRF2 localization and the expression of its downstream target genes.

Key Assays:

  • Western Blotting for NRF2 Nuclear Translocation: This technique is used to quantify the amount of NRF2 protein in the cytoplasmic and nuclear fractions of the cell, providing a direct measure of its translocation.

  • Immunofluorescence Microscopy for NRF2 Localization: This imaging technique allows for the direct visualization of NRF2's subcellular localization, confirming its presence or absence in the nucleus upon treatment with an inhibitor.

  • Quantitative Real-Time PCR (qPCR) for NRF2 Target Gene Expression: qPCR is used to measure the mRNA levels of NRF2 target genes such as HMOX1, NQO1, and GCLM to assess the transcriptional activity of NRF2.

  • Antioxidant Response Element (ARE) Reporter Assay: This is a functional assay that measures the transcriptional activity of NRF2. Cells are transfected with a reporter construct containing a luciferase gene under the control of an ARE promoter. Inhibition of NRF2 activity results in a decrease in luciferase expression.

IV. Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the NRF2 inhibitor (e.g., ML385) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for NRF2 Nuclear and Cytoplasmic Fractionation
  • Cell Treatment: Treat cells with the NRF2 inhibitor at the desired concentration and time points.

  • Cell Lysis and Fractionation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells using a cytoplasmic extraction buffer and incubate on ice.

    • Centrifuge to pellet the nuclei and collect the supernatant (cytoplasmic fraction).

    • Wash the nuclear pellet and lyse with a nuclear extraction buffer.

    • Centrifuge to remove debris and collect the supernatant (nuclear fraction).

  • Protein Quantification: Determine the protein concentration of both fractions using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each fraction on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against NRF2.

    • Incubate with HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use Lamin B1 as a nuclear marker and GAPDH or β-actin as a cytoplasmic marker to verify the purity of the fractions.

Protocol 3: Immunofluorescence for NRF2 Nuclear Translocation
  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with the NRF2 inhibitor.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS.

  • Blocking and Staining:

    • Block with 1% BSA in PBST.

    • Incubate with a primary antibody against NRF2.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

Protocol 4: Quantitative Real-Time PCR (qPCR) for NRF2 Target Genes
  • Cell Treatment and RNA Extraction: Treat cells with the NRF2 inhibitor and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using SYBR Green or TaqMan probes for NRF2 target genes (HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Use appropriate primer sets for each gene.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protocol 5: ARE-Luciferase Reporter Assay
  • Transfection: Co-transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, treat the cells with an NRF2 activator (e.g., sulforaphane) in the presence or absence of the NRF2 inhibitor.

  • Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the fold change in ARE activity.

V. Visualizations

NRF2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_complex KEAP1 KEAP1 NRF2_cyto NRF2 KEAP1->NRF2_cyto Sequesters Ub Ubiquitin NRF2_cyto->Ub Ubiquitination NRF2_nu NRF2 NRF2_cyto->NRF2_nu Translocation Proteasome Proteasome Ub->Proteasome Degradation Stress Oxidative Stress Electrophiles Stress->KEAP1 Inactivates sMaf sMaf NRF2_nu->sMaf NRF2_sMaf NRF2-sMaf Complex ARE ARE TargetGenes Target Genes (HO-1, NQO1) ARE->TargetGenes Transcription ML385 ML385 (NRF2 Inhibitor) ML385->NRF2_nu Inhibits NRF2_sMaf->ARE Binds

Caption: NRF2 signaling pathway and point of inhibition by ML385.

Western_Blot_Workflow start Cell Treatment with NRF2 Inhibitor fractionation Cytoplasmic and Nuclear Fractionation start->fractionation quantification Protein Quantification (BCA/Bradford) fractionation->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-NRF2) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Workflow for Western Blot analysis of NRF2 nuclear translocation.

ARE_Reporter_Assay_Workflow start Transfect Cells with ARE-Luciferase Reporter treatment Treat with NRF2 Activator +/- NRF2 Inhibitor start->treatment lysis Cell Lysis treatment->lysis luciferase_assay Dual-Luciferase Assay lysis->luciferase_assay measurement Measure Luminescence luciferase_assay->measurement analysis Data Analysis (Normalize and Calculate Fold Change) measurement->analysis

References

Application Notes and Protocols for ML381 in the Study of Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML381 is a potent and highly selective antagonist for the M5 muscarinic acetylcholine (B1216132) receptor (mAChR), a Gq-protein coupled receptor.[1] While the role of acetylcholine in synaptic plasticity is well-established, the specific contributions of the M5 receptor subtype are still under investigation, largely due to a historical lack of selective pharmacological tools. This compound provides a valuable molecular probe to dissect the function of M5 receptors in modulating synaptic strength, learning, and memory. These application notes provide an overview of the signaling pathways involved and detailed protocols for utilizing this compound in key synaptic plasticity experiments.

It is important to note that the initial premise of a direct link between this compound and the Nrf2 pathway in synaptic plasticity is not supported by current scientific literature. The primary mechanism of action of this compound is the selective blockade of M5 muscarinic receptors.

Data Presentation

Table 1: Pharmacological Properties of this compound
PropertyValueReference
TargetHuman M5 Muscarinic Acetylcholine Receptor[1]
ActionOrthosteric Antagonist[1]
hM5 IC50450 nM[1]
hM5 Ki340 nM[1]
Selectivity>30 µM for M1-M4 mAChRs
CNS PenetrationYes
SuitabilityIn vitro and electrophysiology studies

Signaling Pathways

The M5 muscarinic receptor is a Gq-protein coupled receptor. Upon binding of acetylcholine, the receptor activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates Protein Kinase C (PKC). These signaling events can modulate a variety of downstream effectors, including ion channels and transcription factors, which in turn can influence synaptic plasticity.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M5R M5 Receptor ACh->M5R This compound This compound This compound->M5R Inhibits Gq Gq Protein M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptors PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Effectors PKC->Downstream Phosphorylates Plasticity Synaptic Plasticity Downstream->Plasticity Modulates

Caption: M5 muscarinic receptor signaling pathway.

Experimental Protocols

Protocol 1: Investigating the Role of M5 Receptors in Hippocampal Long-Term Potentiation (LTP) using this compound

This protocol describes how to assess the involvement of M5 receptors in LTP at Schaffer collateral-CA1 synapses in acute hippocampal slices.

Materials:

  • This compound (Tocris, Cat. No. 4758 or equivalent)

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection tools

  • Vibratome

  • Recording chamber and perfusion system

  • Electrophysiology rig (amplifier, digitizer, stimulation unit)

  • Glass microelectrodes

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat) in accordance with institutional animal care and use committee guidelines.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.

    • Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline recording of fEPSPs for at least 20 minutes, stimulating at a low frequency (e.g., 0.05 Hz).

  • Drug Application and LTP Induction:

    • Apply this compound (e.g., 1-10 µM) to the perfusion bath for 20-30 minutes prior to LTP induction. A vehicle control should be run in parallel.

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or two trains of 100 Hz for 1 second).

    • Record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the pre-HFS baseline.

    • Compare the magnitude of LTP in the presence and absence of this compound. A significant reduction in LTP in the presence of this compound would suggest a role for M5 receptors in this form of synaptic plasticity.

LTP_Workflow Start Start SlicePrep Prepare Acute Hippocampal Slices Start->SlicePrep Recovery Slice Recovery (≥1 hour) SlicePrep->Recovery Recording Establish Stable Baseline fEPSP Recording Recovery->Recording DrugApp Bath Apply this compound or Vehicle Recording->DrugApp LTP_Induction Induce LTP (High-Frequency Stimulation) DrugApp->LTP_Induction PostLTP Record fEPSPs for ≥60 min LTP_Induction->PostLTP Analysis Analyze fEPSP Slope and Compare Groups PostLTP->Analysis End End Analysis->End

Caption: Workflow for investigating this compound's effect on LTP.

Protocol 2: Analysis of Dendritic Spine Density and Morphology

This protocol outlines a method to determine if chronic blockade of M5 receptors with this compound affects dendritic spine density or morphology in cultured hippocampal neurons.

Materials:

  • Primary hippocampal neuron culture reagents

  • This compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Fluorescent markers for neuronal morphology (e.g., DiI, or transfection with GFP-expressing plasmids)

  • Confocal microscope and image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Neuronal Culture and Treatment:

    • Prepare primary hippocampal cultures from embryonic or early postnatal rodents.

    • At an appropriate developmental stage (e.g., DIV 14-21), treat the cultures with this compound (e.g., 1 µM) or vehicle for a specified duration (e.g., 24-48 hours).

  • Labeling and Fixation:

    • Label a subset of neurons to visualize dendritic morphology. This can be achieved through sparse transfection with a fluorescent protein (e.g., GFP) or by using a lipophilic dye like DiI.

    • Fix the cultures with 4% paraformaldehyde.

  • Imaging:

    • Acquire high-resolution z-stack images of dendritic segments from the labeled neurons using a confocal microscope.

  • Data Analysis:

    • Use image analysis software to reconstruct the dendritic segments in 3D.

    • Quantify the number of spines per unit length of the dendrite to determine spine density.

    • Categorize spines based on their morphology (e.g., thin, stubby, mushroom).

    • Compare spine density and the proportion of different spine types between this compound-treated and vehicle-treated neurons.

Spine_Analysis_Workflow Start Start Culture Culture Primary Hippocampal Neurons Start->Culture Treatment Treat with this compound or Vehicle Culture->Treatment Labeling Label Neurons with Fluorescent Marker Treatment->Labeling Fixation Fix Cultures Labeling->Fixation Imaging Acquire High-Resolution Confocal Images Fixation->Imaging Analysis Quantify Spine Density and Morphology Imaging->Analysis Comparison Compare Treatment and Control Groups Analysis->Comparison End End Comparison->End

Caption: Workflow for dendritic spine analysis.

Conclusion

This compound is a critical tool for elucidating the specific roles of the M5 muscarinic acetylcholine receptor in synaptic plasticity. By selectively antagonizing this receptor subtype, researchers can investigate its contribution to processes such as LTP and the structural plasticity of dendritic spines. The protocols provided here offer a framework for these investigations, which will ultimately enhance our understanding of cholinergic modulation of learning and memory and may provide insights for the development of novel therapeutics for cognitive disorders.

References

Troubleshooting & Optimization

Technical Support Center: ML381 Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) regarding the solubility of ML381 in aqueous solutions for experimental use.

Clarification on Mechanism of Action: this compound vs. ML385

It is a common point of confusion, and crucial to clarify, that This compound is a selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) orthosteric antagonist [1][2][3]. It is not an inhibitor of the NRF2 pathway. Researchers interested in inhibiting the NRF2 pathway should consider using ML385 , a known NRF2 inhibitor. This guide focuses exclusively on the solubility and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound has limited aqueous solubility. Its reported solubility in phosphate-buffered saline (PBS) at pH 7.4 and 23°C is 96 µM[1]. Due to its favorable lipophilicity (cLogP = 2.74), it is more readily soluble in organic solvents[1].

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing a concentrated stock solution of this compound.

Q3: How should I prepare a working solution of this compound in an aqueous medium (e.g., cell culture medium)?

A3: To prepare a working solution, a high-concentration stock solution in 100% DMSO should first be prepared. This stock can then be serially diluted in your aqueous experimental medium to the final desired concentration. It is critical to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can help prevent precipitation. The final concentration of DMSO in the assay should be kept as low as possible (typically ≤0.5%) to avoid solvent-induced artifacts or cytotoxicity.

Q4: My this compound precipitated out of the aqueous solution. What should I do?

A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. Please refer to the detailed Troubleshooting Guide below for a step-by-step approach to resolving this issue.

Q5: What are the recommended storage conditions for this compound solutions?

A5: Powdered this compound should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into single-use volumes and store them at -80°C (for up to 6 months) or -20°C (for up to 1 month) to avoid repeated freeze-thaw cycles.

Data Presentation: this compound Physicochemical and Solubility Properties

PropertyValueReference
Molecular Weight 379.41 g/mol
cLogP 2.74
Topological Polar Surface Area (TPSA) 86 Ų
Solubility in PBS (pH 7.4, 23°C) 96 µM
Recommended Stock Solvent Dimethyl Sulfoxide (DMSO)
Storage (Powder) -20°C (3 years)
Storage (in Solvent) -80°C (6 months); -20°C (1 month)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass of this compound: For 1 mL of a 10 mM stock solution, you will need 3.794 mg of this compound (Molecular Weight = 379.41 g/mol ).

  • Weigh the this compound powder: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of DMSO to the tube (e.g., 1 mL for a 10 mM solution).

  • Dissolve the compound: Vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Medium

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed aqueous experimental medium (e.g., cell culture medium, buffer)

  • Sterile tubes

Procedure:

  • Determine the final desired concentration of this compound for your experiment.

  • Calculate the required volume of the stock solution. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you will need 1 µL of the stock solution.

  • Prepare the aqueous medium: Add the required volume of the pre-warmed aqueous medium to a sterile tube.

  • Add the stock solution: While gently vortexing the aqueous medium, add the calculated volume of the this compound DMSO stock solution dropwise. Crucially, add the DMSO stock to the aqueous medium, not the other way around.

  • Mix thoroughly: Continue to vortex or mix the solution for a few seconds to ensure it is homogenous.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically ≤0.5%).

Mandatory Visualizations

Signaling Pathway of this compound

M5_Signaling_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol This compound This compound M5R M5 Receptor This compound->M5R Antagonizes Gq Gq Protein M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponse Downstream Cellular Responses Ca->CellularResponse PKC->CellularResponse

Caption: M5 muscarinic acetylcholine receptor signaling pathway antagonized by this compound.

Experimental Workflow: Preparing this compound Working Solution

ML381_Workflow start Start: this compound Powder dissolve Dissolve in 100% DMSO to create stock solution start->dissolve store Aliquot and store stock at -20°C or -80°C dissolve->store prepare_medium Prepare pre-warmed aqueous medium store->prepare_medium dilute Add stock to medium while vortexing prepare_medium->dilute check Check for precipitation dilute->check use Use immediately in experiment check->use Clear Solution troubleshoot Proceed to Troubleshooting Guide check->troubleshoot Precipitate Forms

Caption: Workflow for preparing this compound working solutions.

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

This guide provides a logical approach to resolving precipitation issues with this compound.

Troubleshooting_Guide start Precipitation Observed q1 Is the final DMSO concentration > 0.5%? start->q1 a1_yes Reduce DMSO concentration by using a more concentrated stock solution. q1->a1_yes Yes q2 Was the stock added directly to the aqueous buffer? q1->q2 No a1_yes->q2 a2_yes Add stock solution dropwise while vigorously vortexing the aqueous buffer. q2->a2_yes Yes q3 Is the final this compound concentration too high? q2->q3 No a2_yes->q3 a3_yes Lower the final working concentration of this compound. q3->a3_yes Yes q4 Is the solution at room temperature or colder? q3->q4 No a3_yes->q4 a4_yes Gently warm the solution to 37°C and/or sonicate briefly. q4->a4_yes Yes q5 Still precipitating? q4->q5 No a4_yes->q5 a5_yes Consider using co-solvents (e.g., PEG300, Tween-80) in the final formulation. q5->a5_yes Yes end Solution should be clear. Proceed with experiment. q5->end No a5_yes->end

Caption: Troubleshooting decision tree for this compound precipitation issues.

References

how to prevent ML381 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of ML381 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in research?

A1: this compound is a highly selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) orthosteric antagonist. It is primarily used as a molecular probe for in vitro and electrophysiology studies to investigate the role of the M5 receptor in various physiological and pathological processes.[1][2]

Q2: What is the main cause of this compound degradation?

A2: The principal degradation pathway for this compound is the hydrolytic cleavage of its amide bond.[1] It is also susceptible to NADPH-dependent mono-oxidation in biological systems like liver microsomes.

Q3: How should I store this compound powder and stock solutions?

A3: For long-term storage, this compound powder should be kept at -20°C for up to three years. Stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: Is this compound stable in aqueous solutions?

A4: this compound is reported to be stable in phosphate-buffered saline (PBS) at pH 7.4 for at least 48 hours at 23°C, with 99% of the compound remaining.[1] Its solubility in PBS at this pH is 96 µM.

Q5: Why is this compound not recommended for in vivo studies in rats?

A5: this compound exhibits pronounced instability in rat plasma, with approximately only 1% of the parent compound remaining after 4 hours at 37°C. This rapid degradation is primarily due to amide hydrolysis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent results in cell-based assays This compound degradation in culture medium.Prepare fresh working solutions of this compound from a frozen stock for each experiment. Minimize the incubation time of this compound with cells as much as the experimental design allows. Consider using a culture medium with a stable pH and avoid prolonged exposure to high temperatures.
Loss of compound activity over time Improper storage of stock solutions. Degradation due to repeated freeze-thaw cycles.Aliquot stock solutions into single-use vials and store them at -80°C. Avoid repeated warming and cooling of the same stock solution.
Precipitation of this compound in working solution Exceeding the solubility limit in the chosen solvent or buffer.Ensure the final concentration of this compound in your working solution does not exceed its solubility in the given buffer system (e.g., 96 µM in PBS at pH 7.4). If using DMSO as a co-solvent, ensure the final percentage of DMSO is low enough to not cause precipitation when added to the aqueous buffer. For in vivo preparations, formulations with PEG300 and Tween-80 can improve solubility.
Variability between experimental replicates Degradation of this compound during the experiment. Inconsistent solution preparation.Prepare a master mix of the this compound working solution to be added to all relevant wells or tubes to ensure concentration consistency. Protect the solution from light and keep it on ice when not in immediate use.

Quantitative Data Summary

Table 1: Stability and Solubility of this compound

ParameterConditionValueReference
Chemical Stability In Phosphate-Buffered Saline (PBS), pH 7.4, 23°C99% remaining after 48 hours[1]
Solubility In Phosphate-Buffered Saline (PBS), pH 7.4, 23°C96 µM
Plasma Stability In rat plasma, 37°C~1% remaining after 4 hours
Plasma Stability In human plasma, 37°C~76% remaining after 4 hours
Stock Solution Storage -20°CStable for up to 1 month
Stock Solution Storage -80°CStable for up to 6 months

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
  • Stock Solution Preparation (10 mM):

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add sterile, anhydrous DMSO to the tube to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the 10 mM stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Working Solution Preparation (e.g., 10 µM in cell culture medium):

    • On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Warm the desired cell culture medium (e.g., DMEM/F-12K) to 37°C.

    • Perform a serial dilution of the stock solution in the pre-warmed cell culture medium to achieve the final desired concentration. For a 10 µM working solution, dilute the 10 mM stock 1:1000.

    • Important: To avoid precipitation, add the this compound stock solution to the culture medium while gently vortexing the medium.

    • Use the freshly prepared working solution immediately. Do not store working solutions in culture medium.

Protocol 2: M5 Receptor Antagonist Binding Assay

This protocol is adapted from a general [³H]-NMS competition binding assay and is suitable for determining the binding affinity of this compound to the M5 receptor.

  • Membrane Preparation:

    • Use cell membranes prepared from a stable cell line expressing the human M5 muscarinic receptor.

  • Assay Buffer:

    • Prepare an appropriate assay buffer, for example, 100 mM KPi at pH 7.4.

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membranes, a constant concentration of the radioligand [³H]-N-methylscopolamine ([³H]-NMS), and varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • The final volume of the reaction should be consistent across all wells.

    • Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Determine the amount of bound radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific [³H]-NMS binding against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [³H]-NMS binding) by fitting the data to a sigmoidal dose-response curve.

    • The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Visualizations

ML381_Degradation_Pathway cluster_conditions Factors Promoting Degradation This compound This compound (Amide) Intermediate Tetrahedral Intermediate This compound->Intermediate H₂O (Hydrolysis) Products Carboxylic Acid + Amine (Hydrolysis Products) Intermediate->Products Cleavage Aqueous Environment Aqueous Environment Enzymes (e.g., in plasma) Enzymes (e.g., in plasma) High Temperature High Temperature

Caption: Amide hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay cluster_prevention Degradation Prevention Steps Stock Prepare 10 mM Stock in DMSO Aliquot Aliquot & Store at -80°C Stock->Aliquot Working Prepare Fresh Working Solution in Pre-warmed Medium Aliquot->Working Add_to_Cells Add Working Solution to Cells Working->Add_to_Cells Incubate Incubate for Defined Period Add_to_Cells->Incubate Analyze Analyze Results Incubate->Analyze Use fresh working solutions Use fresh working solutions Minimize incubation time Minimize incubation time Protect from light Protect from light Maintain stable pH and temperature Maintain stable pH and temperature

Caption: Workflow for preparing and using this compound.

References

Technical Support Center: ML381 in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and use of ML381, a small molecule inhibitor of NRF2, in different cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Nuclear factor erythroid 2-related factor 2 (NRF2). It functions by binding to the Neh1 domain of NRF2, which interferes with the binding of the NRF2-MAFG protein complex to DNA regulatory sequences.[1] This inhibition blocks the transcriptional activity of NRF2, preventing the expression of its downstream target genes involved in antioxidant responses and detoxification.[1][2]

Q2: What are the primary concerns when using this compound in cell culture?

A2: The primary concerns are the stability and solubility of this compound in the chosen cell culture medium. Degradation of the compound can lead to a decrease in its effective concentration and potentially generate byproducts with off-target effects. Precipitation can also reduce the bioavailable concentration of the inhibitor.[3]

Q3: Which factors can influence the stability of this compound in cell culture media?

A3: Several factors can affect the stability of small molecules like this compound in cell culture media:

  • pH: The typical pH of cell culture media (7.2-7.4) can affect the stability of pH-sensitive compounds.[4]

  • Enzymatic Degradation: Media supplemented with serum contain enzymes like esterases and proteases that can metabolize the compound.

  • Binding to Media Components: this compound may bind to proteins such as albumin in fetal bovine serum (FBS), which can impact its availability and apparent stability.

  • Chemical Reactivity: The compound might react with components present in the media, such as certain amino acids or vitamins.

  • Light and Temperature: Exposure to light and elevated temperatures (like 37°C in an incubator) can accelerate degradation.

Q4: How should I prepare a stock solution of this compound?

A4: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing the final working solution, dilute the stock in pre-warmed cell culture medium, ensuring the final DMSO concentration is low (typically <0.5%) to prevent cellular toxicity.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Precipitation of this compound upon addition to media - The aqueous solubility of this compound in the media is exceeded.- The final DMSO concentration is too low to maintain solubility.- Temperature fluctuations during preparation.- Perform a solubility test to determine the maximum soluble concentration in your specific media.- Prepare an intermediate dilution of the DMSO stock before adding to the media.- Ensure the media is pre-warmed to 37°C before adding the compound.
High variability in experimental results - Inconsistent sample handling and processing.- Degradation of this compound in the cell culture medium over the course of the experiment.- Ensure precise and consistent timing for sample collection and processing.- Perform a stability study to determine the half-life of this compound in your experimental conditions (see Experimental Protocol below).
No observable effect of this compound treatment - The compound has degraded in the media.- this compound has bound to components in the media, reducing its bioavailability.- The concentration used is too low.- Confirm the stability of this compound in your media.- Test the stability in media with and without serum to assess the impact of protein binding.- Perform a dose-response experiment to determine the optimal concentration.
Unexpected cellular toxicity - The final DMSO concentration is too high.- Degradation products of this compound are toxic to the cells.- Ensure the final DMSO concentration is below 0.5%.- Analyze for potential degradation products using techniques like LC-MS/MS.

Stability of this compound in Different Cell Culture Media

While specific public data on the stability of this compound across various cell culture media is limited, the following table provides an illustrative example of how such data would be presented. Researchers are strongly encouraged to perform their own stability assessments under their specific experimental conditions.

Cell Culture Medium Supplement Temperature Incubation Time (hours) This compound Remaining (%) (Hypothetical Data)
DMEM10% FBS37°C2485%
DMEMNo Serum37°C2492%
RPMI-164010% FBS37°C2488%
RPMI-1640No Serum37°C2495%
PBSNone37°C2498%

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using HPLC-MS/MS.

1. Preparation of Solutions:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS) and a serum-free version.

  • Prepare a simple buffer solution like Phosphate-Buffered Saline (PBS) as a control for inherent chemical stability.

2. Experimental Setup:

  • Pre-warm the prepared media and PBS to 37°C.

  • Spike the this compound stock solution into each medium and PBS to achieve the final desired working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.

  • Aliquot 1 mL of each solution into triplicate wells of a 24-well plate.

3. Incubation and Sample Collection:

  • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • Collect aliquots (e.g., 100 µL) at various time points (e.g., 0, 2, 8, 24, 48 hours). The 0-hour time point should be collected immediately after preparation.

  • To stop potential degradation, immediately add 200 µL of cold acetonitrile (B52724) containing an internal standard to each aliquot. This will precipitate proteins and extract the compound.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to new vials for analysis.

4. HPLC-MS/MS Analysis:

  • Analyze the concentration of the parent this compound in each sample using a validated LC-MS/MS method.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

  • Plot the percentage of this compound remaining versus time to determine the stability profile and calculate the half-life.

Visualizations

NRF2_Signaling_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) KEAP1 KEAP1 ROS->KEAP1 inactivates This compound This compound NRF2_n NRF2 This compound->NRF2_n inhibits binding to ARE NRF2 NRF2 KEAP1->NRF2 sequesters in cytoplasm Ub Ubiquitin KEAP1->Ub Proteasome Proteasomal Degradation NRF2->Proteasome degradation NRF2->NRF2_n translocates Ub->NRF2 Nucleus Nucleus ARE ARE Transcription Transcription of Antioxidant Genes ARE->Transcription NRF2_n->ARE binds to

Caption: NRF2 signaling pathway and the inhibitory action of this compound.

Caspase_Apoptosis_Pathway Apoptotic_Signal Apoptotic Signal Caspase8 Pro-Caspase-8 Apoptotic_Signal->Caspase8 Caspase9 Pro-Caspase-9 Apoptotic_Signal->Caspase9 Caspase8_a Caspase-8 Caspase8->Caspase8_a activates Caspase3 Pro-Caspase-3 Caspase8_a->Caspase3 Caspase9_a Caspase-9 Caspase9->Caspase9_a activates Caspase9_a->Caspase3 Caspase3_a Caspase-3 Caspase3->Caspase3_a activates Apoptosis Apoptosis Caspase3_a->Apoptosis executes

Caption: Simplified caspase-dependent apoptosis pathway.

Troubleshooting_Workflow start Experiment Shows Unexpected Results check_solubility Is the compound precipitating? start->check_solubility check_stability Is the compound stable? check_solubility->check_stability No optimize_solubility Optimize Solubility: - Pre-warm media - Intermediate dilution check_solubility->optimize_solubility Yes check_concentration Is the concentration and DMSO % correct? check_stability->check_concentration Yes run_stability_assay Run Stability Assay (HPLC-MS/MS) check_stability->run_stability_assay No reprepare_solutions Re-prepare Stock and Working Solutions check_concentration->reprepare_solutions No end Re-run Experiment check_concentration->end Yes optimize_solubility->end run_stability_assay->end reprepare_solutions->end

Caption: Troubleshooting workflow for this compound stability issues.

References

ML381 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting unexpected results when using ML381, a selective M5 muscarinic acetylcholine (B1216132) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR).[1][2] It acts by binding to the same site as the endogenous ligand, acetylcholine, thereby competitively inhibiting M5 receptor activation. It displays high selectivity for the human M5 receptor (hM5) over other muscarinic receptor subtypes (M1-M4).[1][3]

Q2: What are the recommended applications for this compound?

Due to its pharmacokinetic profile, particularly its instability in plasma, this compound is best suited for use as an in vitro molecular probe for electrophysiological and cell-based assays.[1]

Q3: Is this compound suitable for in vivo studies?

While this compound has shown central nervous system penetration, it exhibits poor metabolic stability and is prone to amide hydrolysis in plasma, especially rat plasma. This can lead to rapid degradation and inconsistent results in living organisms. Therefore, for in vivo studies, careful consideration of its pharmacokinetic limitations is crucial, and alternative compounds might be more suitable.

Troubleshooting Guide

Issue 1: Reduced or No Antagonist Activity Observed

Q: I am not seeing the expected antagonist effect of this compound in my cell-based assay. What could be the cause?

Several factors could contribute to a lack of antagonist activity. Consider the following troubleshooting steps:

  • Compound Stability: this compound is susceptible to hydrolysis, particularly at its amide bond. Prolonged incubation times in aqueous solutions or cell culture media at 37°C may lead to degradation.

    • Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and make working dilutions immediately before use. Minimize the pre-incubation time of this compound with your cells to what is necessary to achieve receptor binding.

  • Assay Conditions: The potency of an antagonist can be influenced by the concentration of the agonist used.

    • Recommendation: Ensure you are using an agonist concentration at or near its EC80 to provide a sufficient window to observe competitive antagonism. High concentrations of agonist can overcome the inhibitory effect of this compound.

  • Cell Health and Receptor Expression: The expression levels of M5 receptors and the overall health of your cells can impact the observed results.

    • Recommendation: Use cells with confirmed M5 receptor expression. Ensure cells are healthy, within a low passage number, and not overgrown, as these factors can alter receptor density and signaling efficiency.

Troubleshooting Workflow for No Antagonist Activity

A No Antagonist Activity Observed B Check this compound Stability A->B C Prepare Fresh Solutions B->C Degradation Suspected E Review Assay Conditions B->E Stability Confirmed D Minimize Pre-incubation Time C->D J Problem Resolved D->J F Optimize Agonist Concentration (EC80) E->F Suboptimal Conditions G Assess Cell Health & M5 Expression E->G Conditions Optimized F->J H Confirm M5 Expression G->H Low/No Expression I Use Low Passage, Healthy Cells G->I Poor Cell Health H->J I->J K Problem Persists: Contact Support

Caption: A logical workflow for troubleshooting the absence of this compound antagonist activity.

Issue 2: High Variability and Poor Reproducibility

Q: My results with this compound are inconsistent between experiments. Why is this happening?

High variability is often linked to the stability of the compound and the intricacies of the assay system.

  • Inconsistent Compound Handling: Due to its instability, slight variations in the preparation and handling of this compound can lead to significant differences in its effective concentration.

    • Recommendation: Standardize your protocol for preparing and using this compound. Always use freshly prepared solutions and ensure consistent incubation times.

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition can affect M5 receptor expression and signaling.

    • Recommendation: Maintain a strict cell culture and passaging schedule. Ensure consistent plating densities for your assays.

Quantitative Data Summary

ParameterValueSpeciesNotes
hM5 IC50 450 nMHumanFunctional inhibitory concentration.
hM5 Ki 340 nMHumanBinding affinity.
Selectivity >30 µM for M1-M4HumanHighly selective for M5 over other muscarinic subtypes.
Plasma Stability ~1% remaining after 4hRatProne to rapid amide hydrolysis.
Plasma Stability ~76% remaining after 4hHumanModerately stable.
Solubility (PBS) 96 µM at pH 7.4N/A

Experimental Protocols

Protocol 1: In Vitro Calcium Flux Assay for M5 Receptor Antagonism

This protocol is adapted for a 96-well plate format using a cell line endogenously or recombinantly expressing the M5 receptor.

  • Cell Plating:

    • Seed cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 18-24 hours at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye solution to each well.

    • Incubate for 45-60 minutes at 37°C, protected from light.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare serial dilutions of this compound in an appropriate assay buffer to achieve final desired concentrations.

    • Wash the cells with assay buffer to remove excess dye.

    • Add the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration).

    • Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation and Signal Detection:

    • Prepare an agonist solution (e.g., carbachol) at a concentration that will yield a final EC80 response.

    • Using a fluorescence plate reader equipped with an injector, add the agonist to all wells simultaneously.

    • Immediately begin reading the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

M5 Receptor Signaling Pathway

cluster_membrane Cell Membrane M5 M5 Receptor Gq Gq/11 M5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine ACh->M5 Activates This compound This compound This compound->M5 Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: The M5 receptor signaling cascade leading to intracellular calcium release and PKC activation.

Protocol 2: Schild Analysis for Determining Antagonist Affinity (pA2)

Schild analysis can be used to determine the dissociation constant (KB) and the pA2 value of a competitive antagonist like this compound.

  • Generate Agonist Dose-Response Curves:

    • In the absence of this compound, perform a full dose-response curve for an M5 agonist (e.g., carbachol) to determine its EC50.

  • Generate Agonist Curves in the Presence of this compound:

    • Repeat the agonist dose-response curve in the presence of several fixed concentrations of this compound. It is recommended to use at least three different concentrations of the antagonist.

  • Calculate Dose Ratios:

    • For each concentration of this compound, determine the EC50 of the agonist.

    • Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = (Agonist EC50 in the presence of antagonist) / (Agonist EC50 in the absence of antagonist).

  • Construct the Schild Plot:

    • Plot log(DR - 1) on the y-axis against the log of the molar concentration of this compound on the x-axis.

  • Data Interpretation:

    • For a competitive antagonist, the plot should be a straight line with a slope not significantly different from 1.

    • The x-intercept of the regression line is the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (KB). A higher pA2 value indicates a more potent antagonist.

References

ML381 amide hydrolysis and its impact on experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the M5 muscarinic acetylcholine (B1216132) receptor antagonist, ML381. The information addresses potential issues related to its amide hydrolysis and the impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR M5)[1][2]. As an antagonist, it binds to the same site as the endogenous ligand, acetylcholine, but does not activate the receptor. Instead, it blocks acetylcholine from binding and initiating downstream signaling cascades[3][4]. The M5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling pathway ultimately results in an increase in intracellular calcium levels[5].

Q2: I'm observing inconsistent or weaker than expected results in my cell-based assays with this compound. What could be the cause?

Inconsistent or diminished activity of this compound can often be attributed to the hydrolysis of its amide bond. This compound is known to have poor metabolic stability and is susceptible to degradation in aqueous solutions, particularly in plasma. This hydrolysis leads to a decrease in the concentration of the active compound over the course of your experiment, resulting in reduced receptor antagonism. The rate of hydrolysis can be influenced by factors such as pH, temperature, and the composition of your experimental buffer.

Q3: How can I minimize this compound degradation during my experiments?

To minimize amide hydrolysis, it is crucial to handle and prepare this compound solutions correctly.

  • Stock Solutions: Prepare high-concentration stock solutions in an anhydrous organic solvent like DMSO and store them at -80°C for long-term storage (up to one year) or -20°C for shorter periods (up to one month).

  • Working Solutions: Prepare fresh working solutions in your aqueous experimental buffer immediately before each experiment. Avoid prolonged storage of aqueous solutions.

  • pH and Temperature: Be mindful of the pH and temperature of your experimental conditions. While specific data for a wide range of conditions are limited, it is generally advisable to conduct experiments at a physiological pH (around 7.4) and to avoid unnecessarily high temperatures.

  • Quality Control: Periodically check the purity of your this compound stock solution, especially if you observe a gradual decline in its efficacy over time.

Q4: What are the degradation products of this compound amide hydrolysis, and are they biologically active?

Amide hydrolysis of this compound breaks the amide bond, yielding two primary degradation products: 5-((3-acetylphenoxy)methyl)isoxazole-3-carboxylic acid and N-methyl-1-(pyridin-2-yl)ethan-1-amine.

Currently, there is no publicly available data on the specific biological activity of these hydrolysis products at the M5 receptor or other potential targets. It is possible that these degradation products are inactive, but it cannot be ruled out that they may have their own pharmacological effects, potentially leading to experimental artifacts. Therefore, it is recommended to assume they could interfere with your assay until proven otherwise.

Q5: How can I test for this compound degradation in my experimental setup?

The most reliable method to quantify this compound and its degradation products is through High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent this compound from its hydrolysis products, allowing you to determine the concentration of the active compound over time in your specific experimental buffer and conditions. A detailed protocol for a stability assay is provided below.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on the experimental conditions. Below is a summary of the available quantitative data. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.

CompoundBufferpHTemperatureTimePercent Remaining
This compound Phosphate-Buffered Saline (PBS)7.423°C48 hours99%

This table will be updated as more quantitative data becomes available.

Experimental Protocols

Protocol: Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure to determine the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound solid compound

  • Anhydrous DMSO

  • Your aqueous experimental buffer of interest (e.g., PBS, HBSS, cell culture media)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Temperature-controlled autosampler or incubator

  • Microcentrifuge tubes or HPLC vials

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve it in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.

    • Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Test Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution with your pre-warmed experimental buffer to the final working concentration you use in your assays (e.g., 10 µM).

    • Prepare a sufficient volume of this test solution to draw samples at multiple time points.

  • Incubation and Sampling:

    • Place the test solution in a temperature-controlled environment that mimics your experimental conditions (e.g., a 37°C incubator).

    • Immediately take a sample at time zero (T=0). This will serve as your baseline.

    • Collect samples at subsequent time points (e.g., 1, 2, 4, 8, 24, and 48 hours).

    • For each sample, transfer an aliquot to a clean microcentrifuge tube or HPLC vial and store it at -80°C until analysis to halt further degradation.

  • HPLC Analysis:

    • Set up your HPLC system. A reverse-phase C18 column is a good starting point.

    • Develop a gradient elution method to separate this compound from its more polar hydrolysis products. A typical mobile phase system would be:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • A starting gradient could be 10-90% B over 15-20 minutes, with a flow rate of 1 mL/min. This will likely need to be optimized.

    • Set the UV detector to a wavelength where this compound has strong absorbance (this can be determined by a UV scan of the compound).

    • Thaw your collected samples and inject them onto the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time from the T=0 sample. The hydrolysis products should elute earlier (be more polar).

    • Integrate the peak area of this compound for each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the peak area at T=0.

    • Plot the percentage of this compound remaining versus time to determine its stability profile under your specific experimental conditions.

Visualizations

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M5R M5 Receptor This compound->M5R Blocks ACh Acetylcholine ACh->M5R Activates Gq Gq Protein M5R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Increase IP3->Ca2 Mobilizes PKC Protein Kinase C DAG->PKC Activates Downstream\nCellular\nResponses Downstream Cellular Responses Ca2->Downstream\nCellular\nResponses PKC->Downstream\nCellular\nResponses

Caption: M5 Muscarinic Receptor Signaling Pathway and the inhibitory action of this compound.

HPLC_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_result Result prep_stock Prepare this compound Stock in DMSO prep_working Prepare Working Solution in Aqueous Buffer prep_stock->prep_working incubate Incubate at Experimental Temperature prep_working->incubate sample_t0 Sample at T=0 prep_working->sample_t0 sample_tx Sample at Multiple Time Points hplc Analyze Samples by HPLC sample_tx->hplc integrate Integrate this compound Peak Area hplc->integrate calculate Calculate % Remaining vs. T=0 integrate->calculate plot Plot % Remaining vs. Time calculate->plot

Caption: Experimental workflow for assessing the stability of this compound using HPLC.

Hydrolysis_Impact cluster_cause Cause cluster_effect Potential Effects cluster_outcome Experimental Outcomes cluster_solution Troubleshooting hydrolysis This compound Amide Hydrolysis concentration Decreased Active This compound Concentration hydrolysis->concentration degradation_products Formation of Degradation Products hydrolysis->degradation_products reduced_potency Reduced Potency or Inconsistent Results concentration->reduced_potency artifacts Potential Off-Target Effects or Artifacts degradation_products->artifacts If biologically active (activity unknown) fresh_solutions Prepare Fresh Solutions reduced_potency->fresh_solutions stability_assay Perform Stability Assay reduced_potency->stability_assay control_exp Include Degradation Product Controls artifacts->control_exp

Caption: Logical relationship between this compound amide hydrolysis and its impact on experiments.

References

minimizing ML381 non-specific binding in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of ML381 in their assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and highly selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) orthosteric antagonist.[1][2] It is a valuable molecular probe for investigating the role of the M5 receptor in the central nervous system, particularly in relation to addiction and other diseases.[1][2] Its high selectivity for the M5 subtype over other mAChRs (M1-M4) makes it a precise tool for pharmacological studies.[1]

Q2: What are the known binding affinities and potency of this compound?

This compound exhibits sub-micromolar potency for the human M5 receptor. The table below summarizes key quantitative data for this compound.

ParameterSpeciesValueReference
IC50Human M5450 nM
KiHuman M5340 nM
IC50Human M1-M4>30 µM
IC50Rat M51.65 µM
IC50Rat M1-M4>30 µM

Q3: What are the physicochemical properties of this compound that might contribute to non-specific binding?

This compound is a small molecule with favorable lipophilicity (cLogP = 2.74), which can sometimes lead to hydrophobic interactions with surfaces or other proteins, contributing to non-specific binding.

Q4: What is non-specific binding and why is it a concern in assays with this compound?

Non-specific binding refers to the interaction of this compound with components in the assay other than its intended target, the M5 receptor. This can include binding to plastic surfaces of the assay plate, other proteins in the sample, or the detection reagents themselves. High non-specific binding can lead to inaccurate results, such as a high background signal, reduced assay sensitivity, and false-positive or false-negative outcomes.

Troubleshooting Guides

Below are troubleshooting guides for common issues related to non-specific binding of this compound in various assay formats.

Issue 1: High Background Signal in a Fluorescence Polarization (FP) Assay

A high background signal in an FP assay can mask the specific binding signal, leading to a poor signal-to-noise ratio.

Potential Causes and Solutions:

CauseRecommended Solution
Hydrophobic interactions of this compound with assay components. Add a low concentration of a non-ionic surfactant, such as Tween-20 (start with 0.01% and titrate up to 0.1%), to the assay buffer to disrupt hydrophobic interactions.
Ionic interactions between this compound and assay components. Increase the salt concentration of the assay buffer (e.g., by adding NaCl) to shield charged interactions.
This compound binding to plastic surfaces. Use low-binding microplates. Pre-blocking the plate with a blocking agent like Bovine Serum Albumin (BSA) can also help.
Sub-optimal assay buffer pH. Adjust the pH of the assay buffer. The optimal pH can influence the charge of both this compound and its target, potentially reducing non-specific interactions.
Contaminated reagents. Ensure all buffers and reagents are freshly prepared and filtered to remove any particulate matter that could scatter light and increase background.
Issue 2: Poor Signal-to-Noise Ratio in a Cell-Based Reporter Assay

Low signal-to-noise can make it difficult to discern the true effect of this compound on M5 receptor activity.

Potential Causes and Solutions:

CauseRecommended Solution
Non-specific binding of this compound to serum proteins in the cell culture medium. Reduce the serum concentration in the medium during the this compound treatment period, if compatible with cell health. Alternatively, use a serum-free medium for the assay.
Insufficient blocking of non-specific sites on the plate. Increase the concentration or incubation time of the blocking agent (e.g., 1-5% BSA or non-fat dry milk). Consider using commercially available blocking buffers specifically designed to reduce non-specific binding.
High concentration of this compound leading to off-target effects. Perform a dose-response curve to determine the optimal concentration of this compound that gives a specific signal without causing high background.
Inadequate washing steps. Increase the number and volume of wash steps after incubation with this compound to remove unbound compound.

Experimental Protocols

Protocol 1: Optimizing Assay Buffer to Reduce Non-Specific Binding

This protocol describes a systematic approach to optimizing the assay buffer for a biochemical assay with this compound.

  • Establish Baseline: Run the assay with your standard buffer and include controls for no-enzyme and no-inhibitor to determine the initial level of non-specific binding.

  • Test Surfactants: Prepare a series of assay buffers containing varying concentrations of a non-ionic surfactant (e.g., Tween-20 at 0%, 0.01%, 0.05%, and 0.1%). Run the assay with these buffers and compare the background signal.

  • Test Salt Concentration: Using the optimal surfactant concentration from the previous step, prepare a series of buffers with varying salt concentrations (e.g., NaCl at 50 mM, 100 mM, 150 mM, and 200 mM). Run the assay and assess the impact on non-specific binding.

  • Test Blocking Agents: If non-specific binding is still high, add a blocking agent like BSA (0.1% to 1%) or bovine gamma globulin (BGG) to the optimized buffer.

  • Analyze Results: Compare the signal-to-noise ratio across all conditions to identify the buffer composition that minimizes non-specific binding while maintaining the specific activity of the target.

Visualizations

Signaling Pathway

M5_Signaling_Pathway cluster_membrane Cell Membrane M5 M5 Receptor Gq11 Gq/11 M5->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces ACh Acetylcholine ACh->M5 Binds & Activates This compound This compound This compound->M5 Blocks Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream

Caption: M5 muscarinic receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Troubleshooting_Workflow Start High Non-Specific Binding Detected Buffer_Opt Optimize Assay Buffer (Surfactant, Salt, pH) Start->Buffer_Opt Blocking Optimize Blocking Step (Agent, Concentration, Time) Buffer_Opt->Blocking Compound_Conc Titrate this compound Concentration Blocking->Compound_Conc Washing Optimize Wash Steps (Number, Volume) Compound_Conc->Washing Check_Reagents Check Reagent Quality (Freshness, Purity) Washing->Check_Reagents Result Acceptable Signal-to-Noise Ratio Achieved Check_Reagents->Result

Caption: A systematic workflow for troubleshooting and minimizing non-specific binding of this compound.

Logical Relationship Diagram

Logical_Relationships cluster_causes Potential Causes of Non-Specific Binding cluster_solutions Mitigation Strategies Hydrophobic Hydrophobic Interactions Surfactant Add Surfactant (e.g., Tween-20) Hydrophobic->Surfactant Addressed by Ionic Ionic Interactions Salt Increase Salt Concentration Ionic->Salt Addressed by Surface Surface Adsorption Blocking Use Blocking Agents & Low-Binding Plates Surface->Blocking Addressed by

References

Technical Support Center: Navigating ML381 Batch Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability when working with different experimental batches of ML381. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to ensure experimental reproducibility and data integrity.

Important Note on Compound Identification: The designation "this compound" has been associated with a selective M5 orthosteric antagonist of the muscarinic acetylcholine (B1216132) receptor (mAChR)[1][2]. A similarly named compound, ML385, is a known inhibitor of the NRF2 signaling pathway[3][4][5]. This guide focuses on This compound, the M5 antagonist . Users working with the NRF2 inhibitor should refer to literature specific to ML385.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly selective M5 orthosteric antagonist for the muscarinic acetylcholine receptor (mAChR). It functions by competitively binding to the same site as the endogenous ligand, acetylcholine, thereby blocking the activation of the M5 receptor. This receptor is predominantly localized to dopaminergic neurons and is implicated in addiction and reward mechanisms.

Q2: What are the known pharmacokinetic and stability properties of this compound?

This compound has been characterized with a favorable in vitro drug metabolism and pharmacokinetic (DMPK) profile for use as a molecular probe, particularly in in vitro and electrophysiology studies. However, it exhibits pronounced instability in rat plasma due to hydrolytic cleavage of its amide group. It is stable in phosphate-buffered saline (PBS) at room temperature.

Q3: We are observing different IC50 values for this compound between two batches from the same supplier. What could be the cause?

Variability in IC50 values between batches can stem from several factors:

  • Purity and Integrity of the Compound: The most common cause is a difference in the purity profile between batches. The presence of impurities, particularly those that are structurally related and may have some activity, can alter the apparent potency. Degradation of the compound during storage can also lead to a decrease in potency.

  • Solubility Issues: Although this compound has good solubility in PBS, improper dissolution or precipitation during the experiment can lead to a lower effective concentration and a higher apparent IC50.

  • Experimental Conditions: Minor variations in experimental conditions such as cell passage number, reagent concentrations, and incubation times can contribute to shifts in IC50 values.

Q4: How can we validate a new batch of this compound before starting our experiments?

It is highly recommended to perform a comprehensive quality control (QC) check on each new batch of this compound. This should include:

  • Identity and Purity Assessment: Use analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical identity and assess the purity of the compound.

  • Functional Assay: Perform a dose-response curve in your specific experimental system to determine the IC50 of the new batch. This should be compared to a previously validated batch or literature values.

  • Solubility Test: Visually inspect the solubility of the compound at the highest concentration used in your experiments to ensure it is fully dissolved.

Troubleshooting Guide: Addressing this compound Variability

This guide provides a systematic approach to troubleshooting common issues related to batch-to-batch variability of this compound.

Issue 1: Inconsistent results in cell-based assays.
  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound from the powder for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. If using pre-dissolved solutions, verify the storage conditions and shelf-life with the supplier.

  • Possible Cause 2: Inconsistent Cell Culture Conditions.

    • Troubleshooting Step: Ensure that cell passage number, confluency, and media composition are consistent across experiments.

  • Possible Cause 3: Batch-to-Batch Purity Differences.

    • Troubleshooting Step: Refer to the "Protocol for Validating a New Batch of this compound" below. If possible, obtain the certificate of analysis (CoA) for each batch and compare the purity levels.

Issue 2: Poor reproducibility in in vivo studies.
  • Possible Cause 1: In vivo Instability.

    • Troubleshooting Step: Be aware of the reported instability of this compound in rat plasma. The timing of administration and sample collection is critical. Consider using a different vehicle or formulation to improve stability, if applicable to your experimental design.

  • Possible Cause 2: Dosing Inaccuracies.

    • Troubleshooting Step: Ensure accurate and consistent preparation of the dosing solution. Verify the concentration of the dosing solution analytically if possible.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on published literature.

ParameterSpeciesValueReference
hM5 IC50 Human450 nM
hM5 Ki Human340 nM
rM5 IC50 Rat1.65 µM
Solubility in PBS (pH 7.4) N/A96 µM
Stability in PBS (48h at 23°C) N/A99% remaining
Stability in Rat Plasma (4h at 37°C) Rat~1% remaining

Experimental Protocols

Protocol for Validating a New Batch of this compound
  • Visual Inspection: Examine the physical appearance of the compound. It should be a solid powder.

  • Solubility Assessment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Visually inspect the solution to ensure the compound is fully dissolved.

    • Prepare the highest working concentration in your experimental buffer and check for any precipitation.

  • Identity and Purity Analysis (LC-MS):

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Inject the sample into an LC-MS system.

    • Confirm the expected molecular weight of this compound.

    • Assess the purity by integrating the area of the main peak relative to the total peak area. A purity of >95% is generally recommended.

  • Functional Validation (Cell-Based Assay):

    • Choose a well-characterized cell line expressing the M5 receptor.

    • Perform a dose-response experiment with the new batch of this compound alongside a previously validated batch if available.

    • Calculate the IC50 value and compare it to the reference batch or expected literature values. The IC50 should be within a 2-3 fold range of the expected value.

Visualizations

ML381_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M5_Receptor M5 Receptor Acetylcholine->M5_Receptor Activates This compound This compound This compound->M5_Receptor Inhibits G_Protein Gq/11 M5_Receptor->G_Protein PLC Phospholipase C G_Protein->PLC Downstream_Signaling Downstream Signaling (e.g., IP3, DAG) PLC->Downstream_Signaling ML381_QC_Workflow New_Batch Receive New Batch of this compound Visual_Inspection Visual Inspection New_Batch->Visual_Inspection Solubility_Test Solubility Test Visual_Inspection->Solubility_Test LCMS_NMR LC-MS / NMR Analysis Solubility_Test->LCMS_NMR Check_Purity Purity > 95%? LCMS_NMR->Check_Purity Functional_Assay Functional Assay (IC50) Check_Purity->Functional_Assay Yes Batch_Fail Contact Supplier / Reject Batch Check_Purity->Batch_Fail No Compare_IC50 IC50 Consistent? Functional_Assay->Compare_IC50 Batch_Pass Batch Approved for Use Compare_IC50->Batch_Pass Yes Compare_IC50->Batch_Fail No Troubleshooting_Flowchart Start Inconsistent Experimental Results Check_Compound Is the this compound batch validated? Start->Check_Compound Validate_Batch Perform QC on the new batch (See QC Workflow) Check_Compound->Validate_Batch No Check_Protocols Are experimental protocols strictly followed? Check_Compound->Check_Protocols Yes Validate_Batch->Check_Protocols Review_Protocols Review and standardize protocols (e.g., cell passage, reagent prep) Check_Protocols->Review_Protocols No Check_Reagents Are all other reagents fresh and validated? Check_Protocols->Check_Reagents Yes Review_Protocols->Check_Reagents Prepare_Reagents Prepare fresh reagents and media Check_Reagents->Prepare_Reagents No Consult_Support Consult with technical support or senior scientist Check_Reagents->Consult_Support Yes Prepare_Reagents->Consult_Support

References

how to assess ML381 purity and integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML381. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for assessing the purity and integrity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a highly selective, CNS-penetrant orthosteric antagonist of the M5 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] Its primary use is as a molecular probe for in vitro and electrophysiology studies to investigate the role of the M5 receptor in various physiological processes.[3][4]

Q2: What are the known stability characteristics of this compound?

A2: this compound exhibits moderate stability in human plasma but is unstable in rat plasma, where it undergoes amide hydrolysis. It is, however, stable in phosphate-buffered saline (PBS). For storage, it is recommended to keep stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.

Q3: My this compound is not dissolving in my aqueous buffer. What should I do?

A3: Poor aqueous solubility is a common issue with small molecules. The recommended first step is to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). This stock can then be diluted into your aqueous experimental medium. It is critical to ensure that the final concentration of the organic solvent is low enough (typically <0.5% v/v) to not affect your biological system.

Q4: I am observing high background or non-specific effects in my assay. What could be the cause?

A4: This could be due to compound aggregation at high concentrations. Visually inspect your solution for any cloudiness or precipitate. Running a concentration-response curve can also be informative, as aggregating compounds often exhibit a steep, non-saturating curve. Including a low concentration of a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer can help disrupt aggregates.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue Potential Cause Recommended Solution
Inconsistent or unexpected experimental results Degradation of this compound due to improper storage or handling.Ensure this compound is stored as recommended (-80°C for long-term, -20°C for short-term). Prepare fresh dilutions from a stock solution for each experiment. Given its instability in rat plasma, for in vivo studies in rats, consider the rapid degradation via amide hydrolysis.
Compound precipitation in aqueous media Poor aqueous solubility.Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions into the final aqueous buffer, ensuring the final DMSO concentration is below 0.5%. If precipitation persists, consider using a different co-solvent or a solubility-enhancing excipient.
High background signal in fluorescence-based assays Autofluorescence of this compound.Run a control experiment with this compound in the assay buffer without the biological target to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths.
Steep, non-saturating dose-response curve Compound aggregation.Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Perform a centrifugation-based counter-screen to determine if the activity is due to aggregates.
Discrepancy between expected and observed potency Incorrect quantification of the active (S)-enantiomer.This compound's activity resides in the (S)-enantiomer. Ensure the purity assessment includes chiral separation to confirm the enantiomeric excess of the active compound.

Purity and Integrity Assessment

Ensuring the purity and structural integrity of this compound is critical for obtaining reliable and reproducible experimental results. The following section outlines the recommended analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with UV detection is a standard method for determining the purity of small molecules. A stability-indicating HPLC method should be developed to separate this compound from its potential impurities and degradation products.

General Experimental Protocol:

  • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Forced Degradation Study:

To ensure the HPLC method is stability-indicating, forced degradation studies should be performed. This involves subjecting this compound to various stress conditions to generate potential degradation products.

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursAmide hydrolysis
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursAmide hydrolysis
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the pyridine (B92270) or other susceptible moieties
Thermal Degradation 105°C for 48 hours (solid state)General decomposition
Photodegradation Exposure to UV light (e.g., 254 nm) for 24 hoursPhotochemical reactions
Chiral HPLC for Enantiomeric Purity

Since the biological activity of this compound resides in the (S)-enantiomer, it is crucial to determine the enantiomeric purity.

General Experimental Protocol:

  • Column: A chiral stationary phase (CSP) column is required. The choice of CSP will depend on the specific properties of this compound.

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).

  • Detection: UV detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Integrity and Impurity Identification

LC-MS is a powerful technique for confirming the molecular weight of this compound and for identifying and characterizing impurities and degradation products.

General Experimental Protocol:

  • LC System: A similar setup to the HPLC method can be used.

  • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for small molecules like this compound. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for formula determination of unknown impurities.

  • MS/MS: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and obtain structural information about this compound and its impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

NMR spectroscopy is essential for confirming the chemical structure of this compound and for identifying any structural changes or major impurities.

General Experimental Protocol:

  • Spectra: Both ¹H NMR and ¹³C NMR spectra should be acquired.

  • Solvent: A deuterated solvent in which this compound is soluble (e.g., DMSO-d₆ or CDCl₃).

  • Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the expected structure of this compound.

Signaling Pathway and Experimental Workflows

M5 Muscarinic Acetylcholine Receptor Signaling Pathway

This compound acts as an antagonist at the M5 muscarinic acetylcholine receptor. This receptor is coupled to Gq/11 proteins. Upon activation by an agonist, the receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M5R M5 Receptor Gq Gq Protein M5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca->Downstream PKC->Downstream Agonist Acetylcholine (Agonist) Agonist->M5R Activates This compound This compound (Antagonist) This compound->M5R Blocks

M5 Muscarinic Acetylcholine Receptor Signaling Pathway

Experimental Workflow for Purity Assessment

The following diagram outlines a logical workflow for assessing the purity and integrity of an this compound sample.

Purity_Assessment_Workflow start This compound Sample hplc HPLC Purity (Reversed-Phase) start->hplc chiral_hplc Chiral HPLC (Enantiomeric Purity) start->chiral_hplc lcms LC-MS (Identity & Impurity ID) start->lcms nmr NMR (Structural Integrity) start->nmr decision Purity & Integrity Acceptable? hplc->decision chiral_hplc->decision lcms->decision nmr->decision end_pass Proceed with Experiments decision->end_pass Yes end_fail Further Purification or Resynthesis decision->end_fail No

Workflow for this compound Purity and Integrity Assessment

References

Validation & Comparative

A Comparative Guide to ML381 and Non-Selective Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the highly selective M5 muscarinic antagonist, ML381, and classical non-selective muscarinic antagonists such as atropine (B194438), scopolamine (B1681570), and ipratropium (B1672105). The information presented herein is intended to assist researchers in selecting the appropriate pharmacological tools for their studies of the cholinergic system.

Introduction

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. While non-selective antagonists, which block multiple mAChR subtypes, have been instrumental in elucidating the broad functions of the muscarinic system, the development of subtype-selective ligands is crucial for dissecting the specific roles of individual receptors. This compound is a novel, potent, and highly selective orthosteric antagonist for the M5 receptor subtype, offering a valuable tool for investigating M5-mediated signaling and its physiological functions[1].

Comparative Quantitative Data

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound and common non-selective muscarinic antagonists across the five human muscarinic receptor subtypes.

Table 1: Binding Affinity (Ki) of Muscarinic Antagonists

CompoundM1 (nM)M2 (nM)M3 (nM)M4 (nM)M5 (nM)
This compound >30,000>30,000>30,000>30,000340[1]
Atropine 1.273.242.210.772.84
Scopolamine 0.83[2]5.3[2]0.34[2]0.380.34
Ipratropium 2.92.01.7--

Table 2: Functional Potency (IC50) of Muscarinic Antagonists

CompoundM1 (nM)M2 (nM)M3 (nM)M4 (nM)M5 (nM)
This compound >30,000>30,000>30,000>30,000450
Atropine 2.224.324.162.383.39
Scopolamine -----
Ipratropium 2.92.01.7--

Note: A lower IC50 value indicates a higher potency in inhibiting receptor function. Comprehensive functional data for scopolamine across all subtypes is not consistently reported.

Signaling Pathways

The five muscarinic receptor subtypes couple to different G protein signaling pathways to elicit their physiological effects. The following diagrams illustrate these primary signaling cascades.

M1_M3_M5_Signaling ACh Acetylcholine Receptor M1 / M3 / M5 Receptor ACh->Receptor Gq11 Gq/11 Receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

M1, M3, and M5 Receptor Signaling Pathway

M2_M4_Signaling ACh Acetylcholine Receptor M2 / M4 Receptor ACh->Receptor Gio Gi/o Receptor->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits K_channel K⁺ Channel Activation Gio->K_channel βγ subunit Ca_channel Ca²⁺ Channel Inhibition Gio->Ca_channel βγ subunit cAMP ↓ cAMP AC->cAMP

M2 and M4 Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of compound activity at muscarinic receptors. Below are representative protocols for key in vitro assays.

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing the target muscarinic receptor subtype start->prep_membranes incubate Incubate membranes with a fixed concentration of radioligand (e.g., [³H]-NMS) and varying concentrations of the test compound prep_membranes->incubate separate Separate bound from free radioligand by rapid filtration through glass fiber filters incubate->separate wash Wash filters with ice-cold buffer to remove non-specifically bound radioligand separate->wash quantify Quantify radioactivity on filters using liquid scintillation counting wash->quantify analyze Analyze data to determine the IC50 of the test compound and calculate the Ki value quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow

Detailed Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the desired human muscarinic receptor subtype (M1-M5).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • Test compound at various concentrations

      • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) at a fixed concentration (typically at or below its Kd).

      • Cell membranes

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding using a high concentration of a known muscarinic antagonist (e.g., atropine).

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, a downstream effect of M1, M3, and M5 receptor activation.

Calcium_Assay_Workflow start Start plate_cells Plate cells expressing M1, M3, or M5 receptors in a 96-well plate start->plate_cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plate_cells->load_dye pre_incubate Pre-incubate cells with varying concentrations of the test antagonist load_dye->pre_incubate add_agonist Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate the receptor pre_incubate->add_agonist measure_fluorescence Measure the change in fluorescence over time using a fluorescence plate reader add_agonist->measure_fluorescence analyze Analyze the data to determine the IC50 of the antagonist measure_fluorescence->analyze end End analyze->end

Calcium Mobilization Assay Workflow

Detailed Protocol:

  • Cell Preparation:

    • Plate cells expressing the target receptor (M1, M3, or M5) in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Incubate for approximately 60 minutes at 37°C.

  • Antagonist Incubation:

    • Wash the cells to remove excess dye.

    • Add the test antagonist at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of a muscarinic agonist (e.g., acetylcholine or carbachol, typically at an EC80 concentration) into the wells.

    • Record the fluorescence signal over time to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response in the absence of the antagonist.

    • Plot the percentage of inhibition against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound represents a significant advancement in muscarinic receptor pharmacology, offering researchers a highly selective tool to probe the function of the M5 receptor with minimal off-target effects on other muscarinic subtypes. In contrast, non-selective antagonists like atropine and scopolamine interact with all five muscarinic receptors at similar affinities, making them suitable for studying the overall effects of the muscarinic system but not for dissecting the roles of individual receptor subtypes. The choice between this compound and a non-selective antagonist will depend on the specific research question being addressed. For studies focused on the physiological and pathological roles of the M5 receptor, this compound is the superior tool. For investigations into the global effects of muscarinic blockade, non-selective antagonists remain valuable.

References

ML381: A Comparative Guide to its M5 Muscarinic Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ML381's binding affinity and functional potency for the M5 muscarinic acetylcholine (B1216132) receptor (mAChR) against other muscarinic subtypes. The data presented is supported by detailed experimental protocols for the key assays used to determine its selectivity.

High Selectivity of this compound for the M5 Receptor

This compound has been identified as a potent and highly selective orthosteric antagonist for the human M5 muscarinic receptor.[1] Extensive in vitro studies have demonstrated its superior affinity and inhibitory activity at the M5 subtype compared to M1, M2, M3, and M4 receptors. This remarkable selectivity makes this compound an invaluable molecular probe for elucidating the physiological and pathological roles of the M5 receptor.[1]

Quantitative Analysis of this compound's Selectivity Profile

The selectivity of this compound has been quantified through rigorous radioligand binding and functional assays. The following tables summarize the key quantitative data, showcasing the compound's preferential activity at the M5 receptor.

Table 1: Radioligand Competition Binding Assay Data for this compound

Receptor SubtypeSpeciesKi (nM)Reference
M5 Human 340 [1]
M1Human>30,000
M2Human>30,000
M3Human>30,000
M4Human>30,000

Ki (inhibitory constant) values represent the concentration of this compound required to occupy 50% of the receptors in a competition binding assay with a radiolabeled ligand. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonism Data for this compound (Calcium Mobilization Assay)

Receptor SubtypeSpeciesIC50 (nM)Reference
M5 Human 450
M1Human>30,000
M2Human>30,000
M3Human>30,000
M4Human>30,000
M5 Rat 1,650
M1Rat>30,000
M2Rat>30,000
M3Rat>30,000
M4Rat>30,000

IC50 (half maximal inhibitory concentration) values represent the concentration of this compound that inhibits 50% of the functional response induced by an agonist. A lower IC50 value indicates greater potency.

Furthermore, to assess its broader off-target profile, this compound was screened against a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters at a concentration of 10 µM. No significant activity was observed for any of these off-targets, with inhibition values not exceeding 50%. This demonstrates the high specificity of this compound for the M5 muscarinic receptor.

Experimental Validation of M5 Selectivity

The determination of this compound's selectivity for the M5 receptor relies on two key experimental approaches: radioligand competition binding assays and functional cell-based assays, such as calcium mobilization assays.

Signaling Pathway for M5 Receptor Activation and Inhibition

G cluster_0 ACh Acetylcholine (ACh) M5 M5 Receptor ACh->M5 Binds to Orthosteric Site Gq Gq Protein M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ ER->Ca Releases Response Cellular Response Ca->Response Triggers This compound This compound This compound->M5 Competitively Inhibits ACh Binding

Caption: M5 receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Assessing M5 Selectivity

G cluster_0 Radioligand Binding Assay cluster_1 Calcium Mobilization Assay prep_mem Prepare Cell Membranes Expressing M1-M5 Receptors incubate_bind Incubate Membranes with [³H]-NMS and varying concentrations of this compound prep_mem->incubate_bind separate Separate Bound and Free Radioligand by Filtration incubate_bind->separate quantify_bind Quantify Radioactivity separate->quantify_bind analyze_bind Calculate Ki values quantify_bind->analyze_bind plate_cells Plate Cells Expressing M1-M5 Receptors load_dye Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4) plate_cells->load_dye add_this compound Add varying concentrations of this compound load_dye->add_this compound add_agonist Stimulate with ACh add_this compound->add_agonist measure_fluor Measure Fluorescence Changes add_agonist->measure_fluor analyze_func Calculate IC50 values measure_fluor->analyze_func start

Caption: Workflow for determining the M5 selectivity of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of this compound's M5 selectivity.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.

1. Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured to confluence.

  • Cells are harvested, and cell pellets are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Competition Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, add the cell membrane preparation, the radioligand ([³H]-N-methylscopolamine, [³H]-NMS, a non-selective muscarinic antagonist), and varying concentrations of the unlabeled competitor (this compound).

  • For determining non-specific binding, a high concentration of a known non-selective muscarinic antagonist (e.g., atropine) is added to a set of wells.

  • The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • The filters are dried, and scintillation cocktail is added.

  • The radioactivity retained on the filters is counted using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of this compound.

  • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This cell-based assay measures the ability of an antagonist (this compound) to inhibit the increase in intracellular calcium concentration induced by an agonist (acetylcholine, ACh) acting on Gq-coupled receptors like M1, M3, and M5.

1. Cell Culture and Plating:

  • CHO cells stably expressing individual human or rat muscarinic receptor subtypes are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • The incubation is typically carried out for 45-60 minutes at 37°C in the dark.

  • After incubation, the cells are washed to remove any extracellular dye.

3. Compound Addition and Incubation:

  • Varying concentrations of the antagonist (this compound) are added to the wells, and the plate is incubated for a predetermined time (e.g., 15-30 minutes) to allow the compound to bind to the receptors.

4. Agonist Stimulation and Fluorescence Measurement:

  • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • A baseline fluorescence reading is taken before the addition of the agonist.

  • An EC80 concentration of the agonist (acetylcholine) is then added to the wells to stimulate the receptors.

  • The fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.

5. Data Analysis:

  • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

  • The data are plotted as the percentage of inhibition versus the log concentration of this compound.

  • The IC50 value, representing the concentration of this compound that causes 50% inhibition of the agonist response, is determined by fitting the data to a sigmoidal dose-response curve.

References

A Comparative Guide to M5 Negative Allosteric Modulators: ML381 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The M5 muscarinic acetylcholine (B1216132) receptor, a Gq/11-coupled receptor predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for substance use disorders. Negative allosteric modulators (NAMs) of the M5 receptor offer a nuanced approach to modulating receptor activity, providing subtype selectivity that is often challenging to achieve with orthosteric ligands. This guide provides a comparative overview of ML381, a well-characterized M5 orthosteric antagonist, and key M5 NAMs, presenting their pharmacological and pharmacokinetic profiles with supporting experimental data.

Quantitative Comparison of M5 Receptor Modulators

The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of this compound, ML375, and VU6008667 to facilitate a direct comparison of their performance.

Table 1: In Vitro Potency and Selectivity

CompoundMechanismHuman M5 IC50 (nM)Rat M5 IC50 (nM)Selectivity vs. M1-M4 Receptors (IC50)
This compound Orthosteric Antagonist450[1]1650[1]>30 µM[1]
ML375 NAM300[2]790[2]>30 µM
VU6008667 NAMNot explicitly stated, but comparable to ML375Not explicitly stated, but comparable to ML375Excellent selectivity vs M1-4

Table 2: Pharmacokinetic Properties in Rats

CompoundHalf-life (t1/2)CNS Penetration (Brain:Plasma Ratio)Key Characteristics
This compound Not availableGoodUnstable in rat plasma, limiting in vivo applications.
ML375 ~80 hoursHighLong half-life, suitable for studies requiring sustained target engagement.
VU6008667 ~2.3 hoursHighShort half-life, advantageous for specific addiction-related behavioral paradigms.

Signaling Pathway and Experimental Overviews

To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the M5 receptor signaling pathway and the general workflows of key experimental assays.

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M5R M5 Receptor Gq11 Gq/11 M5R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Release Ca2_cyto->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets ACh Acetylcholine (ACh) ACh->M5R Binds NAM M5 NAM NAM->M5R Modulates Experimental_Workflows cluster_in_vitro In Vitro Assays cluster_calcium Calcium Flux Assay cluster_binding Radioligand Binding Assay cluster_in_vivo In Vivo Studies cluster_pk Pharmacokinetics cluster_behavior Behavioral Model (Self-Administration) Ca_Cells CHO cells expressing M5 Ca_Dye Load with Ca²⁺ sensitive dye Ca_Cells->Ca_Dye Ca_Stim Stimulate with ACh +/- NAM Ca_Dye->Ca_Stim Ca_Read Measure fluorescence Ca_Stim->Ca_Read Binding_Mem Prepare cell membranes Binding_Incubate Incubate with [³H]-NMS +/- NAM Binding_Mem->Binding_Incubate Binding_Filter Filter and wash Binding_Incubate->Binding_Filter Binding_Count Scintillation counting Binding_Filter->Binding_Count PK_Admin Administer compound to rats PK_Sample Collect blood/brain samples PK_Admin->PK_Sample PK_Analyze LC-MS/MS analysis PK_Sample->PK_Analyze Behav_Train Train rats to self-administer cocaine Behav_Treat Pre-treat with NAM or vehicle Behav_Train->Behav_Treat Behav_Test Measure lever presses for cocaine Behav_Treat->Behav_Test

References

Comparative Analysis of ML381 and ML375: Orthosteric Antagonist versus Allosteric Modulator of the M5 Muscarinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ML381 and ML375, two critical tool compounds for studying the M5 muscarinic acetylcholine (B1216132) receptor (mAChR). This document outlines their distinct mechanisms of action, presents key quantitative data from experimental studies, and details the methodologies for the assays used in their characterization.

The M5 subtype of the muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. Its involvement in modulating dopamine (B1211576) release has made it a significant target for therapeutic intervention in conditions such as addiction and neuropsychiatric disorders. This compound and ML375 are two selective small molecule modulators of the M5 receptor, each with a unique mechanism of action that makes them invaluable for dissecting the receptor's function. This compound acts as a selective M5-orthosteric antagonist, directly competing with the endogenous ligand acetylcholine (ACh) at its binding site. In contrast, ML375 is a selective M5-negative allosteric modulator (NAM), binding to a site topographically distinct from the orthosteric site to modulate receptor activity.

Quantitative Performance Data

The following tables summarize the key in vitro potency and binding affinity data for this compound and ML375, highlighting their selectivity for the human M5 mAChR over other subtypes.

Table 1: Potency (IC50) of this compound and ML375 on Muscarinic Acetylcholine Receptors

CompoundTargetIC50 (nM)SpeciesAssay TypeReference
This compound hM5450HumanCalcium Mobilization[1][2]
hM1-M4>30,000HumanCalcium Mobilization[1][2]
rM51,650RatCalcium Mobilization[2]
ML375 hM5300HumanCalcium Mobilization
hM1-M4>30,000HumanCalcium Mobilization
rM5790RatCalcium Mobilization

Table 2: Binding Affinity (Ki) of this compound and ML375 for the Human M5 Muscarinic Acetylcholine Receptor

CompoundTargetKi (nM)RadioligandAssay TypeReference
This compound hM5340[3H]-NMSCompetition Binding
ML375 hM5Not applicable (allosteric)[3H]-NMSCompetition Binding

Mechanism of Action

The fundamental difference between this compound and ML375 lies in their interaction with the M5 receptor.

This compound is an orthosteric antagonist. This means it binds directly to the same site as the endogenous agonist, acetylcholine. By occupying this site, this compound physically blocks acetylcholine from binding and activating the receptor, thereby inhibiting its downstream signaling.

ML375 is a negative allosteric modulator (NAM). It binds to a different site on the receptor, known as an allosteric site. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of acetylcholine at the orthosteric site. ML375 does not directly compete with acetylcholine for the same binding pocket.

Signaling Pathways and Mechanisms of Action

Gq_Pathway cluster_receptor M5 Receptor Activation cluster_signaling Downstream Signaling ACh Acetylcholine (ACh) M5 M5 mAChR ACh->M5 Binds Gq Gq protein M5->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates targets

Caption: M5 muscarinic acetylcholine receptor signaling cascade.

Inhibition_Mechanisms cluster_orthosteric This compound: Orthosteric Antagonism cluster_allosteric ML375: Negative Allosteric Modulation This compound This compound M5_1 M5 Receptor (Orthosteric Site) This compound->M5_1 Binds & Blocks ACh1 ACh ACh1->M5_1 Binding prevented ML375 ML375 AllostericSite Allosteric Site ML375->AllostericSite Binds ACh2 ACh M5_2 M5 Receptor (Orthosteric Site) ACh2->M5_2 Reduced affinity/ efficacy AllostericSite->M5_2 Induces conformational change

Caption: Mechanisms of M5 receptor inhibition by this compound and ML375.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound and ML375 are provided below.

Radioligand Competition Binding Assay ([3H]-N-methylscopolamine)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes prepared from CHO cells stably expressing the human M5 mAChR.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

  • Test compounds: this compound or ML375.

  • Non-specific binding control: Atropine (B194438) (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound (this compound or ML375) in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM atropine (for non-specific binding) or the test compound dilution.

    • 50 µL of [3H]-NMS solution (at a concentration close to its Kd).

    • 150 µL of the cell membrane suspension.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat to separate bound and free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Dry the filter mats and add scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - [3H]-NMS - Test Compound Dilutions start->prep_reagents plate_setup Plate Setup: Add buffer/atropine/compound, [3H]-NMS, and membranes prep_reagents->plate_setup incubation Incubate (60-90 min, RT) plate_setup->incubation filtration Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail & Count washing->scintillation analysis Data Analysis: Calculate IC50 and Ki scintillation->analysis end End analysis->end

Caption: Workflow for a radioligand competition binding assay.

Calcium Mobilization Assay (Fluo-4)

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the M5 mAChR.

Materials:

  • CHO cells stably expressing the human M5 mAChR.

  • Fluo-4 AM calcium indicator dye.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds: this compound or ML375.

  • Agonist: Acetylcholine (ACh).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with automated liquid handling.

Procedure:

  • Seed the CHO-hM5 cells into the microplates and allow them to adhere overnight.

  • Prepare the Fluo-4 AM dye-loading solution in assay buffer.

  • Remove the cell culture medium and add the dye-loading solution to each well.

  • Incubate the plate for 1 hour at 37°C to allow for dye loading.

  • Prepare serial dilutions of the antagonist (this compound or ML375) and a fixed concentration of the agonist (ACh) in assay buffer in a separate compound plate.

  • Place the cell plate into the fluorescence plate reader.

  • Establish a stable baseline fluorescence reading.

  • For antagonist testing, add the test compound to the cell plate and incubate for a specified period.

  • Initiate the reaction by adding the ACh solution and immediately begin recording the fluorescence intensity (Ex/Em ≈ 490/525 nm) over time.

  • Data Analysis: The antagonist's effect is measured as the inhibition of the ACh-induced calcium flux. IC50 values are determined by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a dose-response curve.

Calcium_Mobilization_Workflow start Start seed_cells Seed CHO-hM5 cells in microplate start->seed_cells dye_loading Load cells with Fluo-4 AM dye seed_cells->dye_loading prepare_compounds Prepare Antagonist and Agonist solutions dye_loading->prepare_compounds baseline_reading Establish Baseline Fluorescence prepare_compounds->baseline_reading add_antagonist Add Antagonist (this compound or ML375) baseline_reading->add_antagonist add_agonist Add Agonist (ACh) & Record Fluorescence add_antagonist->add_agonist analysis Data Analysis: Calculate % Inhibition and IC50 add_agonist->analysis end End analysis->end

References

A Comparative Guide to Functional Assays for Confirming ML385's Nrf2 Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of functional assays used to validate the antagonist activity of ML385, a known inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The performance of ML385 is compared with another commonly used Nrf2 inhibitor, Brusatol, with supporting experimental data and detailed protocols for key assays.

Introduction to ML385 and Nrf2 Inhibition

ML385 is a specific inhibitor of Nrf2, a transcription factor that plays a critical role in the cellular defense against oxidative stress.[1][2] Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and proteasomal degradation. In response to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes by binding to the Antioxidant Response Element (ARE).

In certain pathological conditions, such as some cancers, the Nrf2 pathway is constitutively active, promoting cell survival and resistance to therapy.[3] Therefore, inhibitors of the Nrf2 pathway, like ML385, are valuable research tools and potential therapeutic agents.[3] ML385 has been shown to directly bind to Nrf2, inhibiting its transcriptional activity.[4]

This guide outlines several key functional assays to confirm and quantify the Nrf2 antagonist activity of ML385, providing a framework for researchers to assess its efficacy and compare it with other inhibitors.

Comparative Analysis of Nrf2 Inhibitors

The following tables summarize the quantitative data on the performance of ML385 in various functional assays, with Brusatol included as a comparator. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Inhibitor Assay Type Cell Line IC50 / Effect Reference
ML385 Nrf2 Transcriptional ActivityA549 (NSCLC)IC50: 1.9 µM
ML385 Cell ViabilityHPAC, HepG2> 6 µM to achieve 50% killing
ML385 Cell ViabilityFaDu, YD9 (HNSCC)Dose-dependent decrease in viability
Brusatol ARE-luciferase activityMDA-MB-231-ARE-LucDose-dependent inhibition (40 nM significantly decreased Nrf2 protein levels)
Brusatol Cell ViabilityA549Transient growth arrest at 6 µM

Table 1: Comparison of IC50 and Effective Concentrations of Nrf2 Inhibitors

Inhibitor Target Gene Cell Line Treatment Conditions Effect on Gene/Protein Expression Reference
ML385 NQO1, HO-1A5495 µM for 48 or 72hSignificant downregulation
ML385 Nrf2, NQO1XDO377 (LUSC organoids)5 µM for 48hInhibition of expression
ML385 NQO1AR42J5 µMInhibition of expression
Brusatol Nrf2 Target Genes (general)A54940 nM for 16hReduced mRNA levels
Brusatol NQO1EAC tumors2 mg/kg in vivoSignificant decrease in NQO1 activity

Table 2: Comparative Effects of Nrf2 Inhibitors on Downstream Target Gene and Protein Expression

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Caption: Nrf2 Signaling Pathway and Point of ML385 Inhibition.

Nrf2_Antagonist_Workflow start Hypothesized Nrf2 Antagonist (e.g., ML385) biochemical Biochemical Assays (e.g., Fluorescence Polarization) start->biochemical Test direct interaction reporter ARE-Luciferase Reporter Assay start->reporter Measure transcriptional inhibition target_gene Target Gene Expression (qPCR/Western Blot) start->target_gene Analyze downstream effects confirmation Confirmation of Nrf2 Antagonist Activity biochemical->confirmation reporter->confirmation functional Functional Outcome Assays (e.g., Cell Viability) target_gene->functional Assess cellular consequence functional->confirmation

References

Cross-Validation of Small Molecule Inhibitor Effects with Genetic Models: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of pharmacological and genetic approaches to inhibit specific cellular signaling pathways, focusing on the cross-validation of inhibitor effects. We will explore the methodologies and data for two distinct examples: the M5 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, ML381, and the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) inhibitor, ML385. This dual focus addresses the potential for ambiguity in research terminology and provides a broader utility for investigators in drug development.

The cross-validation of a small molecule inhibitor with a corresponding genetic model (e.g., knockout or knockdown) is a critical step in target validation. This approach provides robust evidence that the observed phenotype of the small molecule is indeed due to its interaction with the intended target.

Section 1: this compound and the M5 Muscarinic Acetylcholine Receptor

This compound is a highly selective, CNS-penetrant M5 orthosteric antagonist.[1][2] The M5 receptor is the least explored of the five muscarinic acetylcholine receptors (M1-M5) and is predominantly expressed in the central nervous system, particularly on dopaminergic neurons.[1] Studies using M5 knockout mice have implicated this receptor in modulating dopaminergic neurotransmission and its potential role in addiction and reward mechanisms.[1]

Experimental Data Summary: this compound vs. M5 Genetic Models

The following table summarizes the expected comparative effects of this compound and M5 genetic knockdown/knockout models.

Parameter Effect of this compound (M5 Antagonist) Effect of M5 Knockdown/Knockout Supporting Evidence/Citations
Dopaminergic Neurotransmission Modulation of dopamine (B1211576) releaseAltered dopaminergic signaling[1]
Cocaine Self-Administration Reduced in animal modelsReduced in M5 knockout mice
Cognitive Function Under investigationPotential alterations in learning and memory
Cell Proliferation (in cancer models expressing M5) Inhibition of growthReduced tumor growth

Signaling Pathway: M5 Muscarinic Acetylcholine Receptor

Activation of the M5 receptor, a Gq-coupled receptor, initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium. This signaling can influence various cellular processes, including neurotransmitter release and cell proliferation.

M5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibitor Acetylcholine Acetylcholine M5_Receptor M5 Receptor Acetylcholine->M5_Receptor Binds Gq_protein Gq Protein M5_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Intracellular Ca2+ Increase IP3->Ca2+ Cellular_Responses Cellular Responses (e.g., Neurotransmitter Release) DAG->Cellular_Responses Ca2+->Cellular_Responses This compound This compound This compound->M5_Receptor Inhibits

M5 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Workflow: Cross-Validation of this compound

A typical workflow to cross-validate the effects of this compound with genetic models would involve parallel experiments using wild-type cells/animals treated with this compound and M5 knockout or siRNA-treated cells/animals.

ML381_CrossValidation_Workflow cluster_setup Experimental Setup Wild_Type Wild-Type Cells/Animals ML381_Treatment Treat with this compound Wild_Type->ML381_Treatment Vehicle_Control Vehicle Control Wild_Type->Vehicle_Control M5_KO_siRNA M5 Knockout or siRNA-treated Cells/Animals Vehicle_Control_KO Vehicle Control M5_KO_siRNA->Vehicle_Control_KO Phenotypic_Assay_KO Phenotypic Assay Molecular_Assay_KO Molecular Assay Phenotypic_Assay Phenotypic Assay (e.g., Behavioral Test, Cell Viability) ML381_Treatment->Phenotypic_Assay Molecular_Assay Molecular Assay (e.g., Western Blot, qPCR) ML381_Treatment->Molecular_Assay Vehicle_Control->Phenotypic_Assay Vehicle_Control->Molecular_Assay Phenotypic_Assay->Phenotypic_Assay_KO Compare Results Molecular_Assay->Molecular_Assay_KO Compare Results Vehicle_Control_KO->Phenotypic_Assay_KO Vehicle_Control_KO->Molecular_Assay_KO

Workflow for this compound Cross-Validation.

Section 2: ML385 and the NRF2 Pathway

ML385 is a specific inhibitor of NRF2, a transcription factor that plays a central role in the cellular response to oxidative stress. Under basal conditions, NRF2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for proteasomal degradation. In response to oxidative or electrophilic stress, NRF2 is stabilized, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes. Dysregulation of the NRF2 pathway is implicated in various diseases, including cancer, where its overactivation can promote chemoresistance.

Experimental Data Summary: ML385 vs. NRF2 Genetic Models

The table below summarizes the comparative effects of ML385 and NRF2 genetic knockdown/knockout models.

Parameter Effect of ML385 (NRF2 Inhibitor) Effect of NRF2 Knockdown/Knockout Supporting Evidence/Citations
NRF2 Target Gene Expression (e.g., NQO1, HMOX1) DecreasedDecreased
Cellular Oxidative Stress IncreasedIncreased susceptibility to oxidative stress
Chemosensitivity of Cancer Cells IncreasedIncreased sensitivity to chemotherapeutic drugs
Tumor Growth (in NRF2-addicted cancers) InhibitedReduced tumor growth

Signaling Pathway: KEAP1-NRF2

The KEAP1-NRF2 pathway is a critical regulator of cellular redox homeostasis. Under normal conditions, KEAP1 targets NRF2 for degradation. Under stress, this interaction is disrupted, leading to NRF2 activation.

NRF2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor NRF2 NRF2 Ub Ubiquitin NRF2->Ub Ubiquitination NRF2_n NRF2 NRF2->NRF2_n Translocation KEAP1 KEAP1 KEAP1->NRF2 Binds Proteasome Proteasome Ub->Proteasome Degradation Oxidative_Stress Oxidative Stress Oxidative_Stress->KEAP1 Inactivates ARE Antioxidant Response Element (ARE) NRF2_n->ARE Binds Target_Genes Target Gene Expression (e.g., NQO1, HMOX1) ARE->Target_Genes Activates ML385 ML385 ML385->NRF2_n Inhibits

KEAP1-NRF2 Signaling Pathway and Inhibition by ML385.

Experimental Workflow: Cross-Validation of ML385

Similar to the this compound workflow, cross-validation for ML385 involves comparing its effects in wild-type systems to those observed in NRF2 knockout or siRNA-treated systems.

ML385_CrossValidation_Workflow cluster_setup Experimental Setup Wild_Type Wild-Type Cells/Animals ML385_Treatment Treat with ML385 Wild_Type->ML385_Treatment Vehicle_Control Vehicle Control Wild_Type->Vehicle_Control NRF2_KO_siRNA NRF2 Knockout or siRNA-treated Cells/Animals Vehicle_Control_KO Vehicle Control NRF2_KO_siRNA->Vehicle_Control_KO Gene_Expression_KO NRF2 Target Gene Expression Functional_Assay_KO Functional Assay Gene_Expression NRF2 Target Gene Expression (qPCR, Western Blot) ML385_Treatment->Gene_Expression Functional_Assay Functional Assay (e.g., Cell Viability, ROS levels) ML385_Treatment->Functional_Assay Vehicle_Control->Gene_Expression Vehicle_Control->Functional_Assay Gene_Expression->Gene_Expression_KO Compare Results Functional_Assay->Functional_Assay_KO Compare Results Vehicle_Control_KO->Gene_Expression_KO Vehicle_Control_KO->Functional_Assay_KO

Workflow for ML385 Cross-Validation.

Detailed Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Lines: Select appropriate cell lines with known expression of the target protein (M5 receptor or NRF2).

  • Inhibitor Treatment: Prepare stock solutions of this compound or ML385 in a suitable solvent (e.g., DMSO). Treat cells with a range of concentrations to determine the optimal dose. Include a vehicle control (solvent alone).

  • Genetic Knockdown: For siRNA experiments, transfect cells with target-specific siRNA and a non-targeting control siRNA using a suitable transfection reagent. Optimize siRNA concentration and transfection time.

2. Western Blot Analysis:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against the target protein (M5 receptor or NRF2) and downstream markers (e.g., p-ERK for M5, NQO1 for NRF2), and a loading control (e.g., β-actin or GAPDH).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Quantitative Real-Time PCR (qPCR):

  • Isolate total RNA from cells using a commercial kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using target-specific primers and a SYBR Green or TaqMan-based master mix.

  • Normalize target gene expression to a housekeeping gene (e.g., GAPDH or ACTB).

  • Calculate relative gene expression using the ΔΔCt method.

4. Cell Viability Assay (e.g., MTT or CellTiter-Glo):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with the inhibitor and/or in combination with a chemotherapeutic agent.

  • After the desired incubation period, add the viability reagent according to the manufacturer's instructions.

  • Measure absorbance or luminescence using a plate reader.

5. Animal Studies (if applicable):

  • Use wild-type and knockout mice for the target of interest.

  • Administer the small molecule inhibitor (e.g., via oral gavage or intraperitoneal injection) or vehicle control.

  • Perform behavioral tests, tumor growth measurements, or other relevant in vivo assessments.

  • Collect tissues for downstream molecular analysis.

References

A Comparative Guide to the In Vitro Efficacy of ML381 and VU0467485

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of two prominent modulators of muscarinic acetylcholine (B1216132) receptors: ML381, a selective M5 receptor antagonist, and VU0467485, a potent M4 positive allosteric modulator (PAM). The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Overview of Compounds

This compound is a highly selective, central nervous system (CNS) penetrant orthosteric antagonist of the muscarinic acetylcholine receptor M5 (M5).[1] Its selectivity for the M5 subtype over other muscarinic receptors (M1-M4) makes it a valuable tool for investigating the physiological and pathological roles of the M5 receptor.[1]

VU0467485 , also known as AZ13713945, is a potent, selective, and orally bioavailable positive allosteric modulator of the muscarinic acetylcholine receptor 4 (M4).[2][3][4] As a PAM, VU0467485 enhances the response of the M4 receptor to its endogenous ligand, acetylcholine, rather than activating the receptor directly. This mechanism of action, coupled with its selectivity, has positioned VU0467485 as a significant compound in neuroscience research, particularly in the study of schizophrenia.

In Vitro Efficacy: A Quantitative Comparison

The following table summarizes the key in vitro efficacy parameters for this compound and VU0467485, as determined in independent studies.

ParameterThis compoundVU0467485
Target Muscarinic Acetylcholine Receptor M5 (M5)Muscarinic Acetylcholine Receptor M4 (M4)
Mechanism of Action Orthosteric AntagonistPositive Allosteric Modulator (PAM)
Human Receptor Potency hM5 IC50 = 450 nMhM4 EC50 = 78.8 nM
hM5 Ki = 340 nM
Rat Receptor Potency rM5 IC50 = 1.65 µMrM4 EC50 = 26.6 nM
Selectivity >30 µM for hM1-M4 and rM1-M4Highly selective over hM1-3, 5 and rM1-3, 5

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and VU0467485 are crucial to understanding their cellular effects.

cluster_this compound This compound (M5 Antagonist) ACh Acetylcholine M5 M5 Receptor ACh->M5 Binds Gq Gq Protein M5->Gq Activates This compound This compound This compound->M5 Blocks PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release

Caption: this compound competitively blocks acetylcholine binding to the M5 receptor, inhibiting downstream signaling.

cluster_VU0467485 VU0467485 (M4 PAM) ACh_V Acetylcholine M4 M4 Receptor ACh_V->M4 Binds Gi Gi Protein M4->Gi Activates VU VU0467485 VU->M4 Enhances Binding AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP

Caption: VU0467485 enhances acetylcholine's effect at the M4 receptor, increasing downstream signaling.

Experimental Methodologies

The in vitro efficacy data for both this compound and VU0467485 were primarily generated using intracellular calcium mobilization assays in Chinese Hamster Ovary (CHO) cells stably expressing the respective human or rat muscarinic receptor subtypes.

General Experimental Workflow

start CHO cells expressing target receptor load_dye Load with calcium-sensitive fluorescent dye start->load_dye add_compound Add test compound (this compound or VU0467485) load_dye->add_compound add_agonist Add Acetylcholine (ACh) add_compound->add_agonist measure_fluorescence Measure changes in intracellular calcium via fluorescence add_agonist->measure_fluorescence analyze_data Analyze data to determine IC50 or EC50 measure_fluorescence->analyze_data

Caption: A generalized workflow for the in vitro calcium mobilization assays used to characterize this compound and VU0467485.

Protocol for this compound (M5 Antagonist)

The antagonist activity of this compound was determined by its ability to inhibit the calcium mobilization induced by an EC80 concentration of acetylcholine in CHO cells expressing the human or rat M5 receptor. The IC50 value represents the concentration of this compound required to inhibit 50% of the maximal response to acetylcholine. Selectivity was confirmed by testing against CHO cells expressing M1, M2, M3, and M4 receptors, where this compound showed IC50 values greater than 30 µM.

Protocol for VU0467485 (M4 PAM)

The positive allosteric modulator activity of VU0467485 was assessed by its ability to potentiate the response to a sub-maximal (EC20) concentration of acetylcholine in CHO cells expressing the human or rat M4 receptor. The EC50 value represents the concentration of VU0467485 that produces 50% of its maximal potentiating effect. The selectivity of VU0467485 was established by observing its lack of activity at M1, M2, M3, and M5 receptors under similar assay conditions.

Summary and Conclusion

This compound and VU0467485 are highly valuable and selective tool compounds for the in vitro study of M5 and M4 muscarinic receptors, respectively. This compound acts as a potent antagonist of the M5 receptor, with sub-micromolar IC50 and Ki values for the human receptor. VU0467485 is a potent positive allosteric modulator of the M4 receptor, with nanomolar EC50 values for both human and rat orthologs.

The choice between these two compounds will be dictated by the specific research question and the muscarinic receptor subtype of interest. The data and protocols summarized in this guide provide a foundation for making an informed decision for future in vitro studies.

References

ML381 as a Reference Compound for M5 Antagonist Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The M5 muscarinic acetylcholine (B1216132) receptor, a Gq-coupled receptor predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for a range of neurological disorders, including addiction and cognitive impairments. The development of selective M5 antagonists is crucial for elucidating its physiological roles and for therapeutic intervention. ML381 has been a valuable tool in this endeavor, serving as a selective M5 antagonist. This guide provides a comprehensive comparison of this compound with other notable M5 antagonists, supported by experimental data, and offers detailed protocols for key screening assays.

Performance Comparison of M5 Antagonists

The selection of an appropriate reference compound for M5 antagonist screening is critical for the successful identification and characterization of new chemical entities. The following tables summarize the in vitro potency and selectivity of this compound and its alternatives.

Table 1: In Vitro Potency of M5 Antagonists

CompoundTargetAssay TypeIC50 (nM)SpeciesReference
This compound M5Calcium Mobilization450Human[1][2]
ML375M5Calcium Mobilization300Human[3][4]
VU6019650M5Calcium Mobilization36Human[5]
VU6036864M5Calcium Mobilization20Human

Table 2: Selectivity Profile of M5 Antagonists against other Muscarinic Receptors (IC50 in µM)

CompoundM1M2M3M4Reference
This compound >30>30>30>30
ML375>30>30>30>30
VU6019650>10>10>10>10
VU6036864>10>10>10>10

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of M5 receptor function and the screening process for its antagonists, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

M5_Signaling_Pathway M5 Muscarinic Receptor Signaling Pathway Acetylcholine Acetylcholine M5_Receptor M5 Receptor (7TM) Acetylcholine->M5_Receptor Binds Gq_protein Gq Protein (α, β, γ) M5_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: M5 Receptor Gq-coupled signaling cascade.

Antagonist_Screening_Workflow M5 Antagonist Screening Workflow cluster_0 Primary Screen cluster_1 Secondary Assays cluster_2 Lead Optimization HTS High-Throughput Screening (e.g., Calcium Mobilization Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Curves (IC50 Determination) Hit_ID->Dose_Response Selectivity Selectivity Profiling (vs. M1-M4) Dose_Response->Selectivity Binding_Assay Radioligand Binding Assay (Ki Determination) Selectivity->Binding_Assay SAR Structure-Activity Relationship (SAR) Binding_Assay->SAR ADME ADME/Tox Profiling SAR->ADME In_Vivo In Vivo Efficacy ADME->In_Vivo

Caption: A typical workflow for M5 antagonist discovery.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust drug discovery. The following sections provide step-by-step methodologies for two key assays in M5 antagonist screening.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an agonist acting on the Gq-coupled M5 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human M5 muscarinic receptor.

  • Cell culture medium (e.g., DMEM/F-12) supplemented with 10% FBS, antibiotics, and selection agents.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye extrusion).

  • M5 receptor agonist (e.g., Acetylcholine, Carbachol).

  • Test compounds (including this compound as a reference).

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • The day before the assay, seed the M5-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution by dissolving Fluo-4 AM in anhydrous DMSO to make a stock solution.

    • Dilute the Fluo-4 AM stock solution in assay buffer to the final working concentration (typically 1-5 µM). Add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization. Probenecid (1-2.5 mM) can be included to improve dye retention in some cell lines.

    • Remove the culture medium from the cell plates and add the dye loading solution to each well.

    • Incubate the plates for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature in the dark.

  • Compound Addition and Fluorescence Reading:

    • Prepare serial dilutions of the test compounds and the reference compound (this compound) in assay buffer.

    • Prepare the agonist solution at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • The instrument will first measure the baseline fluorescence, then add the test compounds to the wells and incubate for a specified period (e.g., 15-30 minutes).

    • Following the incubation, the instrument will add the agonist to all wells and immediately begin recording the fluorescence intensity over time (typically every 1-2 seconds for 1-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the M5 receptor by assessing its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the human M5 muscarinic receptor.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding determinator: A high concentration of a non-labeled muscarinic antagonist (e.g., 10 µM atropine).

  • Test compounds (including this compound as a reference).

  • 96-well filter plates with glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compounds and the reference compound (this compound) in assay buffer.

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer.

      • Test compound dilution or vehicle (for total binding) or non-specific binding determinator (for non-specific binding).

      • Radioligand ([³H]-NMS) at a concentration near its Kd.

      • Cell membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Allow the filter plate to dry completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value of the test compound.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound serves as a valuable and highly selective reference antagonist for in vitro M5 receptor screening. However, the field has seen the development of newer antagonists, such as VU6019650 and VU6036864, which exhibit significantly higher potency. For researchers aiming to identify novel M5 antagonists, the choice of reference compound should be guided by the specific goals of the screening campaign. While this compound remains a solid benchmark for selectivity, the higher potency of newer compounds may be advantageous in certain assay formats. The detailed protocols provided in this guide offer a robust starting point for establishing reliable and reproducible M5 antagonist screening assays.

References

A Researcher's Guide to the Specificity of the NRF2 Inhibitor ML385

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of ML385, a potent and specific small-molecule inhibitor of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2). Designed for researchers, scientists, and drug development professionals, this document outlines the specificity of ML385 in various experimental models, compares its performance against common alternatives, and provides detailed experimental protocols for validation.

Note on Nomenclature: The identifier "ML381" is associated with a selective M5 muscarinic acetylcholine (B1216132) receptor antagonist. This guide focuses on the widely studied NRF2 inhibitor, ML385 , which was developed through the Molecular Libraries Probe Production Centers Network (MLPCN) and is often discussed in the context of cancer therapeutic resistance.

ML385 has emerged as a critical tool for studying the KEAP1-NRF2 pathway, which is a central regulator of cellular responses to oxidative and electrophilic stress. Dysregulation of this pathway is implicated in cancer progression and chemoresistance. ML385 specifically binds to the Neh1 domain of NRF2, preventing its binding to DNA and subsequent transcriptional activity.[1][2][3]

Comparative Analysis of NRF2 Inhibition Strategies

The selection of an appropriate NRF2 inhibitor is critical for the validity of experimental findings. The following table summarizes the key characteristics of ML385 compared to another common small-molecule inhibitor, Brusatol, and a genetic approach, siRNA/shRNA.

FeatureML385BrusatolsiRNA / shRNA
Mechanism of Action Binds to the Neh1 domain of NRF2, inhibiting its DNA binding and transcriptional activity.[1][2]Inhibits NRF2 protein synthesis and enhances its degradation.Post-transcriptionally silences NRF2 mRNA, preventing protein translation.
Primary Target NRF2 ProteinNRF2 ProteinNRF2 mRNA
Reported IC₅₀ / Potency IC₅₀ of ~1.9 µM for NRF2 inhibition.Effective concentrations range from 100 nM to 300 nM in cell lines.Highly potent, dependent on transfection efficiency and sequence design.
Mode of Inhibition Reversible, direct binding inhibitor.Irreversible, enhances NRF2 degradation.Transient (siRNA) or stable (shRNA) gene silencing.
Known Off-Target Effects Considered highly selective with minimal off-target effects reported in broad screening panels.Can inhibit global protein synthesis and impact other signaling pathways like STAT3.Potential for off-target gene silencing due to sequence homology.
Key Advantages High specificity for NRF2; allows for acute, timed inhibition.Potent inhibitor of NRF2 signaling.High specificity to the target mRNA sequence; can achieve near-complete protein knockdown.
Key Limitations Requires careful dose-response analysis in new models.Broad effects on protein synthesis can confound results.Potential for incomplete knockdown; off-target effects; requires genetic manipulation of cells.

Signaling Pathway and Experimental Workflows

Visualizing the mechanism of action and the experimental approach to validation is crucial for designing robust experiments.

cluster_0 Cytoplasm cluster_1 Nucleus KEAP1 KEAP1 Dimer CUL3 CUL3-E3 Ligase KEAP1->CUL3 Recruits NRF2_cyto NRF2 NRF2_cyto->KEAP1 Binding Proteasome Proteasome NRF2_cyto->Proteasome Degradation NRF2_nuc NRF2 NRF2_cyto->NRF2_nuc Translocation ML385 ML385 ML385->NRF2_nuc Inhibits DNA Binding Stress Oxidative Stress Stress->NRF2_cyto Stabilizes CUL3L CUL3L CUL3L->NRF2_cyto Ubiquitination sMAF sMAF NRF2_nuc->sMAF ARE ARE (DNA) sMAF->ARE Binds TargetGenes Target Genes (NQO1, HMOX1, etc.) ARE->TargetGenes Activates Transcription

Caption: The KEAP1-NRF2 signaling pathway and the inhibitory action of ML385.

start Start: Hypothesize NRF2 Role invitro Step 1: In Vitro Binding Assay (e.g., FP, ELISA) start->invitro cellular Step 2: Cellular Target Engagement (e.g., ARE-Reporter Assay) invitro->cellular Confirm Potency downstream Step 3: Downstream Gene Expression (qPCR/Western Blot) cellular->downstream Confirm Activity phenotype Step 4: Phenotypic Assay (e.g., Chemoresistance) downstream->phenotype Link to Function offtarget Step 5: Specificity Off-Target Panel (e.g., Kinase Screen) phenotype->offtarget Validate Specificity conclusion Conclusion: Confirm NRF2-Specific Effect offtarget->conclusion

Caption: Experimental workflow for validating ML385 specificity in a new model.

Experimental Protocols for Specificity Assessment

To rigorously assess the specificity of ML385 in a new experimental model, a multi-step approach is recommended.

Protocol 1: In Vitro NRF2-KEAP1 Interaction Assay (Fluorescence Polarization)

This assay directly measures the ability of ML385 to disrupt the protein-protein interaction between NRF2 and its repressor, KEAP1.

  • Objective: To determine the IC₅₀ of ML385 for the NRF2-KEAP1 interaction.

  • Principle: A fluorescently-labeled peptide derived from the NRF2 binding domain (ETGE motif) is incubated with the purified Kelch domain of KEAP1 protein. In the bound state, the large complex tumbles slowly, emitting high fluorescence polarization (FP). Inhibitors that disrupt this interaction cause the small peptide to tumble rapidly, leading to a decrease in FP.

  • Methodology:

    • Reagents: Purified KEAP1-Kelch domain protein, fluorescein-labeled NRF2 peptide, assay buffer, ML385, and a known non-inhibitor control.

    • Procedure:

      • Prepare a serial dilution of ML385 in assay buffer.

      • In a 96-well or 384-well black plate, add the KEAP1 protein and the fluorescent NRF2 peptide to all wells.

      • Add the diluted ML385 or control to the respective wells.

      • Incubate the plate for 30-60 minutes at room temperature, protected from light.

    • Data Acquisition: Measure fluorescence polarization using a plate reader equipped with appropriate filters.

    • Analysis: Plot the change in FP against the log concentration of ML385 and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cellular NRF2 Target Gene Expression Analysis

This experiment validates that ML385 inhibits NRF2 transcriptional activity within a cellular context.

  • Objective: To measure the dose-dependent effect of ML385 on the expression of canonical NRF2 target genes (e.g., NQO1, HMOX1).

  • Principle: In cells with active NRF2 signaling (e.g., KEAP1-mutant cancer cells), treatment with ML385 will reduce the transcription of NRF2 target genes. This change can be quantified at both the mRNA and protein levels.

  • Methodology:

    • Cell Culture: Plate cells of interest (e.g., A549 lung cancer cells, which have a KEAP1 mutation) and allow them to adhere overnight.

    • Treatment: Treat cells with a range of ML385 concentrations (e.g., 0.5 µM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24-48 hours).

    • RNA/Protein Extraction:

      • For mRNA analysis, lyse the cells and extract total RNA.

      • For protein analysis, lyse the cells and prepare total protein lysates.

    • Quantification:

      • qPCR: Synthesize cDNA from the extracted RNA and perform quantitative real-time PCR using primers for NRF2, NQO1, HMOX1, and a housekeeping gene (e.g., GAPDH).

      • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against NQO1, HMOX1, and a loading control (e.g., β-actin).

    • Analysis: Normalize target gene mRNA or protein levels to the housekeeping/loading control and compare the expression in ML385-treated cells to the vehicle control.

Protocol 3: Off-Target Liability Screening

To ensure observed phenotypes are due to NRF2 inhibition, it is crucial to rule out significant off-target effects.

  • Objective: To screen ML385 against a broad panel of kinases, GPCRs, and other common off-targets.

  • Principle: Commercial services offer screening panels where a compound is tested at a fixed concentration (e.g., 10 µM) against hundreds of purified enzymes and receptors. Significant inhibition (>50%) of any target warrants further investigation.

  • Methodology:

    • Compound Submission: Provide a sample of ML385 to a contract research organization (CRO) offering off-target profiling services (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • Assay Performance: The CRO performs a battery of radioligand binding assays and enzymatic assays.

    • Data Analysis: The results are typically provided as a percentage of inhibition at the tested concentration. Any "hits" should be followed up with full dose-response assays to determine the IC₅₀ for the off-target interaction.

    • Interpretation: Compare the IC₅₀ for any off-target activity with the on-target IC₅₀ for NRF2. A significant window (e.g., >30-fold) between on-target and off-target potency suggests good specificity. Previous broad panel screening of a related compound showed no significant activity against 68 GPCRs, ion channels, and transporters.

By employing these comparative analyses and validation protocols, researchers can confidently assess the specificity of ML385 in new experimental systems and generate reliable, high-quality data.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of ML381

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat to protect skin and clothing.

All handling of ML381, including weighing and preparing solutions, should be performed in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of any dust or aerosols.

This compound Chemical Properties

The following table summarizes the known properties of this compound. Researchers should treat this compound as having unknown toxicological and environmental hazards.

PropertyData
Chemical Name (S)-5-((3-acetylphenoxy)methyl)-N-methyl-N-(1-(pyridin-2-yl)ethyl)isoxazole-3-carboxamide
Molecular Formula C₂₁H₂₁N₃O₄
Molecular Weight 379.41 g/mol
Description Selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) orthosteric antagonist
Hazard Classification Hazards not fully known. Treat as a toxic and potentially bioactive substance.
Storage Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.

Step-by-Step Disposal Protocol

The following protocol outlines the general procedure for the safe disposal of this compound and materials contaminated with it. This is a framework and should be adapted to your institution's specific requirements.[1][2][3]

Part 1: Segregation and Waste Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.[4]

  • Identify Waste Streams: Prepare separate, designated hazardous waste containers for each type of waste generated. At a minimum, segregate waste into the following categories:

    • Solid this compound Waste: Unused or expired pure compound, contaminated weighing papers, and disposable labware (e.g., pipette tips, microfuge tubes).

    • Liquid this compound Waste (Non-halogenated): Solutions of this compound in solvents like DMSO, ethanol, or methanol.

    • Liquid this compound Waste (Halogenated): Solutions of this compound in solvents like dichloromethane (B109758) (DCM) or chloroform.

    • Aqueous this compound Waste: Any water-based solutions containing this compound. Do not dispose of aqueous solutions containing this compound down the sink.[5]

  • Use Appropriate Containers:

    • All waste must be collected in containers that are in good condition, leak-proof, and chemically compatible with the waste they hold.

    • The original chemical container is often the best choice for collecting waste of that same chemical.

    • Ensure containers have a secure, tight-fitting lid. Keep containers closed except when adding waste.

Part 2: Labeling of Hazardous Waste

Accurate and thorough labeling is a regulatory requirement and essential for safe handling by EHS personnel.

  • Obtain and Affix Labels: Use the official "Hazardous Waste" labels provided by your institution's EHS office. Attach the label to the container before adding any waste.

  • Complete the Label Information: Fill out the label completely and legibly. Information should include:

    • The words "Hazardous Waste".

    • Full Chemical Names: List all chemical constituents, including solvents and this compound. Avoid using abbreviations or chemical formulas.

    • Concentrations: Provide an estimated percentage or concentration of each component.

    • Hazard Information: Indicate any known hazards (e.g., "Toxic," "Flammable Solvent"). Since the hazards of this compound are not fully known, it is prudent to also write "Hazards Not Fully Known."

    • Principal Investigator and Lab Information: Your name, lab room number, and contact information.

Part 3: Storage of Chemical Waste

Waste must be stored safely in a designated area within the laboratory.

  • Satellite Accumulation Area: Store all hazardous waste containers in a designated Satellite Accumulation Area, which must be at or near the point of waste generation. Do not move waste between different rooms for storage.

  • Secondary Containment: Place all liquid hazardous waste containers in a secondary container, such as a plastic tub or bin, to contain any potential spills or leaks.

  • Segregation: Ensure incompatible waste streams are physically separated within the storage area to prevent accidental mixing. For example, keep acidic waste away from basic waste and oxidizing waste away from flammable organic waste.

Part 4: Arranging for Disposal
  • Schedule a Pickup: Once a waste container is full or has been in storage for the maximum time allowed by your institution (e.g., 9-12 months), schedule a pickup with your EHS office. Do not accumulate more than 55 gallons of hazardous waste in your lab at any one time.

  • Disposal of Empty Containers:

    • A container that held this compound is not considered "empty" until it has been triple-rinsed with a suitable solvent.

    • The first rinse must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinsates as hazardous waste is the most cautious approach.

    • Once properly rinsed and air-dried, deface or remove the original label and dispose of the container in the appropriate solid waste stream (e.g., broken glass box).

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

ML381_Disposal_Workflow This compound Disposal Workflow start Waste Generation (this compound compound or contaminated material) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Solid Waste (e.g., powder, contaminated tips) identify_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in solvent) identify_waste->liquid_waste Liquid (Organic) aqueous_waste Aqueous Waste (e.g., buffer solutions) identify_waste->aqueous_waste Liquid (Aqueous) collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container (Segregate Halogenated/Non-Halogenated) liquid_waste->collect_liquid collect_aqueous Collect in Labeled Aqueous Hazardous Waste Container aqueous_waste->collect_aqueous store_waste Store Securely in Secondary Containment in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_aqueous->store_waste check_full Container Full or Max Storage Time Reached? store_waste->check_full check_full->store_waste No request_pickup Contact EHS for Waste Pickup check_full->request_pickup Yes end_process Disposal Complete request_pickup->end_process

Caption: A flowchart outlining the procedural steps for the safe segregation, collection, storage, and disposal of this compound waste.

References

Essential Safety and Handling of ML381: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of novel compounds like ML381 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

The safety information presented here is based on the general principles of handling new chemical entities and the potential hazards inferred from its structural components, which include pyridine (B92270) and oxazole (B20620) moieties. Pyridine derivatives can be harmful if inhaled, swallowed, or absorbed through the skin and may cause irritation. Similarly, oxazole derivatives may pose health risks.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE Category Equipment Specifications and Use
Eye Protection Safety GogglesMust be worn at all times when handling this compound to protect against splashes. Should be compliant with ANSI Z87.1 standards.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA full-sleeved lab coat must be worn to protect skin and clothing from contamination.
Respiratory Protection Fume HoodAll handling of this compound powder or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Operational and Disposal Plans

Handling and Storage:

  • Receiving: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed. MedChemExpress suggests that stock solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.

  • Weighing and Solution Preparation: Conduct all weighing of the solid compound and preparation of solutions inside a chemical fume hood. Use appropriate tools to avoid generating dust.

  • Spills: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect the solid material in a sealed container for disposal. Clean the spill area thoroughly.

Disposal Plan:

As there are no specific disposal guidelines for this compound, it must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all waste materials containing this compound (e.g., empty containers, contaminated gloves, pipette tips, and excess solutions) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility is known.

  • Institutional Procedures: Follow your institution's established procedures for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

ML381_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Required PPE Risk_Assessment->Gather_PPE Prepare_Workspace Prepare Workspace in Fume Hood Gather_PPE->Prepare_Workspace Weigh_this compound Weigh this compound Powder Prepare_Workspace->Weigh_this compound In Fume Hood Prepare_Solution Prepare Stock Solution Weigh_this compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate_Workspace Decontaminate Workspace Perform_Experiment->Decontaminate_Workspace Segregate_Waste Segregate Waste Decontaminate_Workspace->Segregate_Waste Dispose_Waste Dispose of Waste via EHS Segregate_Waste->Dispose_Waste

This compound Safe Handling Workflow

Disclaimer: This information is provided as a general guide and is not a substitute for a formal risk assessment, which must be conducted by the user in accordance with their institution's policies and procedures. Always consult with your institution's Environmental Health and Safety department for specific guidance on handling and disposing of novel chemical compounds.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.